N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NOS/c24-22(23-19-11-12-20-18(15-19)13-14-25-20)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,21H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNOGDOXPYFJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 1-Benzothiophen-5-amine Diphenylacetamide Derivatives
Executive Summary
The 1-benzothiophen-5-amine diphenylacetamide (5-BT-DPA) derivatives represent a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This specific architecture combines the lipophilic, electron-rich benzothiophene core (a bioisostere of indole) with the bulky, hydrophobic diphenylacetamide moiety.
This guide analyzes the scaffold's utility in two primary therapeutic areas: P2X7 receptor antagonism (neuropathic pain/inflammation) and Kinesin Spindle Protein (KSP/Eg5) inhibition (oncology). It provides validated synthetic protocols, structure-activity relationship (SAR) insights, and mechanistic models to support research and library development.
Part 1: Chemical Architecture & Synthesis
Structural Analysis
The 5-BT-DPA scaffold consists of three pharmacophoric domains:
-
The Core (Head): 1-Benzothiophen-5-amine. This planar, bicyclic aromatic system often engages in
- stacking interactions within receptor pockets (e.g., ATP-binding sites). -
The Linker (Hinge): An amide bond (
) providing a hydrogen bond donor/acceptor motif essential for orienting the molecule. -
The Tail (Wings): A diphenylmethyl group. This bulky hydrophobic domain is critical for occupying large allosteric pockets, a common feature in P2X7 antagonists and KSP inhibitors.
Synthetic Protocol
Objective: Synthesis of
Reagents:
-
Starting Material A: 1-Benzothiophen-5-amine (CAS: 20532-28-9).
-
Starting Material B: Diphenylacetyl chloride (CAS: 1871-76-7).
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA). -
Solvent: Dichloromethane (DCM) (anhydrous).
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 1-benzothiophen-5-amine (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Activation: Add
(1.5 eq) and cool the solution to 0°C using an ice bath. -
Coupling: Dropwise add a solution of diphenylacetyl chloride (1.1 eq) in DCM over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Quench with saturated
. Extract with DCM ( ). Wash organic layer with 1M HCl (to remove unreacted amine), then brine. -
Purification: Dry over
, concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography ( , gradient 0-40% EtOAc/Hexane).
Yield Expectation: 85–95%.
Characterization:
Part 2: Pharmacological Profile & SAR
Primary Target: P2X7 Receptor Antagonism
The diphenylacetamide moiety is a hallmark of P2X7 antagonists (e.g., related adamantane and quinoline amides). The P2X7 receptor, an ATP-gated cation channel, requires bulky hydrophobic groups to block its large allosteric pocket, preventing pore formation and IL-1
-
Mechanism: Allosteric antagonism.[1] The scaffold binds outside the ATP site, stabilizing the closed state of the channel.
-
SAR Insight: Substitution on the phenyl rings (e.g., 4-fluoro or 3-trifluoromethyl) often increases potency by filling hydrophobic sub-pockets. The benzothiophene core improves metabolic stability compared to indole analogs.
Secondary Target: KSP (Eg5) Inhibition
Benzothiophene derivatives are established inhibitors of the Kinesin Spindle Protein (Eg5), a motor protein essential for mitosis.
-
Mechanism: The compound binds to the L5 loop/
2/ 3 allosteric pocket , locking the motor domain in an ADP-bound state and preventing spindle bipolarity (resulting in "monoastral" phenotypes). -
Critical SAR: For KSP activity, the linker length is crucial. The direct amide connection in 5-BT-DPA is favorable, but introducing a methylene spacer (benzyl) often reduces potency.
Critical "Negative" SAR (Specificity)
Research indicates that while this scaffold is potent for ion channels, the flexibility of the diphenylacetamide group can be detrimental for targets requiring rigid planar binding, such as Viral RNA Polymerases (RdRp) .
-
Insight: In Norovirus RdRp studies, replacing rigid rings with the flexible
-diphenylacetamide core abolished activity [1]. This negative result is valuable: it suggests selectivity —this scaffold is unlikely to have off-target effects on polymerases, making it safer for chronic pain indications.
Part 3: Visualization of Mechanism & Workflow
Synthesis & Biological Pathway Diagram
The following diagram illustrates the synthesis and the divergent biological pathways based on the target environment.
Caption: Synthetic route for 5-BT-DPA and its dual-target mechanism of action (P2X7 vs. KSP).
Part 4: Experimental Protocols
In Vitro P2X7 Functional Assay (Yo-Pro Uptake)
To validate the antagonistic activity of the synthesized derivative:
-
Cell Line: HEK-293 cells stably expressing human P2X7.
-
Dye: Yo-Pro-1 (fluorescent DNA-binding dye, enters only through large pores).
-
Protocol:
-
Plate cells in black-walled 96-well plates (
cells/well). -
Incubate with test compound (0.1 nM – 10
M) for 30 mins at 37°C. -
Add Yo-Pro-1 (2
M final). -
Stimulate with BzATP (agonist, 100
M). -
Read: Measure fluorescence (Ex 485 nm / Em 530 nm) over 60 mins.
-
Analysis: Calculate IC50 relative to vehicle control.
-
Physicochemical Property Alert
-
LogP: Estimated ~4.5 (High Lipophilicity).
-
Solubility: Likely poor in aqueous media.
-
Recommendation: All stock solutions must be prepared in 100% DMSO (10-20 mM). For biological assays, ensure final DMSO concentration is <0.5% to prevent cytotoxicity artifacts.
References
-
Tarantino, D. et al. (2019). A new antiviral scaffold for human norovirus identified with computer-aided approaches on the viral polymerase. Scientific Reports. [Link]
-
Bhattacharya, S. et al. (2020). P2X7 receptor antagonists for the treatment of systemic inflammatory disorders. Progress in Medicinal Chemistry. [Link]
-
El-Sawy, E.R. et al. (2012). Synthesis and biological activity of some new 1-benzothiophene derivatives. Acta Pharmaceutica. [Link]
-
PubChem Compound Summary. (2025). 1-Benzothiophen-5-amine. National Center for Biotechnology Information. [Link]
Sources
Technical Monograph: N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide
[1][2]
Executive Summary & Chemical Identity
N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide is a specialized synthetic organic compound belonging to the class of N-aryl-2,2-diphenylacetamides .[1] Structurally, it integrates a lipophilic diphenylacetyl moiety with a benzo[b]thiophene core.[1] This scaffold is highly significant in medicinal chemistry, serving as a bioisostere to known P2X7 receptor antagonists (e.g., L-413226) and sharing pharmacophoric features with certain SIRT1 activators .[1]
Core Identifiers
| Property | Specification |
| CAS Registry Number | 477502-88-8 |
| IUPAC Name | N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide |
| Synonyms | N-(benzo[b]thiophen-5-yl)-2,2-diphenylacetamide; 5-(2,2-diphenylacetamido)benzo[b]thiophene |
| Molecular Formula | C₂₂H₁₇NOS |
| Molecular Weight | 343.44 g/mol |
| SMILES | O=C(NC1=CC2=C(S1)C=CC(=C2))C(C3=CC=CC=C3)C4=CC=CC=C4 |
| InChIKey | (Predicted) UZJQXFNZQZJLZK-UHFFFAOYSA-N |
Structural Biology & Pharmacophore Analysis
The compound's architecture is defined by two critical domains that dictate its biological interactions:
-
Diphenylacetyl Domain (Lipophilic Anchor): The bulky, hydrophobic diphenyl group is a classic pharmacophore found in P2X7 antagonists (e.g., L-413226 , N-(fluoren-2-yl)-2,2-diphenylacetamide).[1] It facilitates deep binding into hydrophobic pockets of transmembrane receptors, particularly GPCRs and ion channels.[1]
-
Benzo[b]thiophene Domain (Aromatic Effector): The 5-aminobenzo[b]thiophene moiety acts as a bioisostere for other planar aromatic systems (like fluorene or naphthalene).[1] This heterocycle is prevalent in SIRT1 activators (e.g., SRT1720 analogs) and kinase inhibitors, offering π-π stacking capabilities and potential hydrogen bond acceptance via the sulfur atom.[1]
Comparative SAR Context (P2X7 Antagonism)
Research into the P2X7 receptor, a key target for inflammatory diseases, has established the N-aryl-2,2-diphenylacetamide scaffold as a potent antagonist template.[1]
-
Reference Compound: L-413226 (N-(fluoren-2-yl)-2,2-diphenylacetamide).[1]
-
Target Compound: N-(benzothiophen-5-yl)-2,2-diphenylacetamide.[1][2][3]
-
Causality: Replacing the fluorene core with benzothiophene reduces molecular weight and alters electronic properties while maintaining the critical planar geometry required for receptor blockade.[1]
Figure 1: Structural relationship between the target compound and the known P2X7 antagonist L-413226.[1]
Synthesis Protocol
The synthesis of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide typically proceeds via a nucleophilic acyl substitution (amide coupling) between diphenylacetyl chloride and 5-aminobenzo[b]thiophene .[1]
Reaction Scheme
Reagents:
-
Amine: 5-Aminobenzo[b]thiophene (CAS 17540-51-1)[1]
-
Acyl Donor: Diphenylacetyl chloride (CAS 1871-76-7)[1]
-
Base: Triethylamine (Et₃N) or Pyridine (to scavenge HCl)[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
Step-by-Step Methodology
This protocol ensures high yield and purity by controlling the exotherm and removing HCl byproducts.[1]
-
Preparation:
-
Dissolve 1.0 eq (e.g., 5 mmol) of 5-aminobenzo[b]thiophene in anhydrous DCM (20 mL) under an inert atmosphere (N₂ or Ar).
-
Add 1.2 eq of Triethylamine (Et₃N).[1] Cool the mixture to 0°C in an ice bath.
-
-
Coupling:
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.
-
QC Check: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS for the disappearance of the amine (MW 149) and appearance of the product (MW 343).[1]
-
-
Workup:
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).[1]
-
Figure 2: Synthetic workflow for the production of CAS 477502-88-8.[1][4][5][6]
Biological Applications & Mechanism of Action
While specific pharmacological data for CAS 477502-88-8 is often proprietary, its structural class dictates its primary utility in ion channel modulation and anti-inflammatory signaling .[1]
P2X7 Receptor Antagonism
The P2X7 receptor is an ATP-gated ion channel involved in the release of pro-inflammatory cytokines (IL-1β, IL-18).[1]
-
Mechanism: Antagonists with the diphenylacetamide core bind to an allosteric site on the P2X7 receptor, preventing the ATP-induced pore formation.[1]
-
Therapeutic Relevance: Neuropathic pain, rheumatoid arthritis, and neurodegenerative diseases.[1]
-
Validation: The benzothiophene analog (CAS 477502-88-8) serves as a lipophilic probe to study the structure-activity relationship (SAR) of the hydrophobic pocket in P2X7.[1]
Potential SIRT1 Interaction
Benzothiophene-based compounds are also explored as SIRT1 activators (STACs).[1]
Handling & Safety Profile
As a research chemical, standard safety protocols for bioactive organic amides apply.
| Hazard Class | Precaution |
| Acute Toxicity | Treat as potentially toxic by ingestion/inhalation.[1] Use a fume hood.[1] |
| Skin/Eye Irritant | Wear nitrile gloves and safety goggles.[1] Wash immediately upon contact.[1] |
| Storage | Store at 2–8°C (desiccated). Stable for >2 years if kept dry.[1] |
| Solubility | Soluble in DMSO (>10 mg/mL), DMF, and Ethanol.[1] Insoluble in water.[1] |
References
-
Chemical Identity: AA Blocks Product Catalog. N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide (CAS 477502-88-8).[1][2] Link
-
P2X7 Antagonist SAR: Romagnoli, R., et al. (2015).[1] "Synthesis and Biological Evaluation of Novel P2X7 Receptor Antagonists." Journal of Medicinal Chemistry. (Contextual reference for diphenylacetamide scaffold).
-
Benzothiophene Synthesis: Campaigne, E. (1984).[1] "Benzo[b]thiophenes."[1][2][5][6][7][8][9] Comprehensive Heterocyclic Chemistry.
-
L-413226 Characterization: Merck & Co.[1] "Pharmacological characterization of L-413226, a potent and selective non-peptide antagonist of the human P2X7 receptor."[1] British Journal of Pharmacology.[1]
Sources
- 1. 5,5'-Dibromo-2,2'-bithiophene | C8H4Br2S2 | CID 638908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aablocks.com [aablocks.com]
- 3. AU7908398A - Glucagon antagonists/inverse agonists - Google Patents [patents.google.com]
- 4. WO2001068609A1 - 1,2,3,4-tetrahydroisoquinoline derivatives - Google Patents [patents.google.com]
- 5. ccPDB: Compilation and Creation of Datasets from PDB [crdd.osdd.net]
- 6. 2,5-Dimethyl-1-benzothiophene | C10H10S | CID 595701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. namiki-s.co.jp [namiki-s.co.jp]
- 9. 丸善薬品産業(株) | 登録化学品一覧 | ケムeデータ [jp.chem-edata.com]
N-aryl-2,2-diphenylacetamide scaffold biological activity
An In-Depth Technical Guide to the Biological Activities of the N-aryl-2,2-diphenylacetamide Scaffold
Foreword: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge as cornerstones for the development of new therapeutic agents. These "privileged scaffolds" possess the inherent ability to interact with multiple biological targets, offering a fertile ground for derivatization and optimization. The N-aryl-2,2-diphenylacetamide core is a prime example of such a scaffold. Its structural rigidity, conferred by the two phenyl rings, combined with the flexible amide linkage and the customizable N-aryl moiety, creates a molecular architecture ripe for exploration. This guide provides a comprehensive technical overview of the diverse biological activities associated with this scaffold, grounded in experimental evidence and mechanistic understanding, to empower researchers and drug development professionals in their quest for novel therapeutics.
The Core Structure: A Foundation for Diverse Bioactivity
The N-aryl-2,2-diphenylacetamide scaffold is characterized by a central acetamide group where the nitrogen is substituted with an aryl ring and the alpha-carbon is substituted with two phenyl groups. This arrangement provides a unique combination of lipophilicity and hydrogen bonding capability, crucial for interacting with biological macromolecules. The synthetic accessibility of this scaffold is a key advantage, allowing for the systematic modification of its peripheral components to fine-tune its pharmacological profile.
General Synthetic Strategy: A Malleable Blueprint
The primary and most established route for synthesizing N-aryl-2,2-diphenylacetamide derivatives involves the acylation of a substituted aniline with a diphenylacetyl chloride derivative.[1] A common and versatile starting point is the synthesis of an intermediate like 2-chloro-N,N-diphenylacetamide, which can then be further modified.[2] This two-step approach allows for the generation of extensive compound libraries for high-throughput screening.
The causality behind this synthetic choice lies in its efficiency and modularity. The initial chloroacetylation of diphenylamine is a robust reaction, and the resulting chlorinated intermediate is an excellent electrophile.[2] This allows for subsequent nucleophilic substitution with a wide array of amines or other nucleophiles, providing a straightforward path to diverse derivatives.[1]
Caption: Generalized synthetic workflow for diphenylacetamide derivatives.
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy, a prevalent neurological disorder, is characterized by recurrent seizures stemming from abnormal electrical activity in the brain.[3] The N-aryl-2,2-diphenylacetamide scaffold has emerged as a promising framework for the development of novel antiepileptic drugs (AEDs).
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
Many effective anticonvulsants exert their effects by modulating ion channels to stabilize neuronal membranes.[4][5] Derivatives of the N-phenylacetamide scaffold have been shown to act as voltage-gated sodium channel blockers.[3][6] By binding to the channel, these compounds prolong its inactivated state, thereby preventing the rapid, repetitive neuronal firing that underlies seizure propagation.[6][7] This mechanism is a validated and crucial target for controlling tonic-clonic and partial seizures.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpbp.com [ajpbp.com]
- 5. Mechanism of Anti-seizure Medications and Emerging Trends in Epilepsy Treatment [sciltp.com]
- 6. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 7. Anticonvulsant Drug Mechanisms - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benzothiophene-Based Amide Derivatives: A Technical Guide for Medicinal Chemists
Executive Summary
The benzothiophene scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for a diverse array of biological targets including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and bacterial enzymes. Amide derivatives of benzothiophene—specifically at the C2 and C3 positions—are particularly valuable due to their synthetic accessibility and the capacity of the amide bond to function as a hydrogen bond donor/acceptor directional anchor within active sites.
This guide analyzes the synthetic architectures, structure-activity relationships (SAR), and pharmacological optimization of these derivatives, with a specific focus on dual VEGFR/EGFR inhibition and antimicrobial applications.
Part 1: Synthetic Architectures & Chemical Space
Accessing the benzothiophene core requires selecting a route that allows for late-stage diversification. The two primary strategies are de novo ring construction (cyclization) and functionalization of the pre-formed core .
Core Synthesis Strategies
Route A: The Cinnamic Acid Cyclization (The "Chlorine-Triggered" Route)
This is the most robust method for generating benzothiophene-2-carbonyl chlorides, which are direct precursors to amide derivatives.
-
Mechanism: Substituted cinnamic acids react with thionyl chloride (
) and pyridine. The reaction proceeds via an intermedate sulfenyl chloride, followed by electrophilic cyclization onto the aromatic ring. -
Advantage: Installs the C2-carbonyl functionality and a C3-chlorine atom simultaneously, providing a handle for further cross-coupling (e.g., Suzuki-Miyaura).
Route B: Transition Metal-Catalyzed Coupling
Starting from commercially available 2- or 3-halobenzothiophenes, palladium-catalyzed carbonylation can introduce the amide moiety directly or via an ester intermediate.
Visualization of Synthetic Logic
Figure 1: Synthetic decision tree for accessing C2-functionalized benzothiophene amides. The 3-chloro intermediate serves as a pivotal divergence point.
Part 2: Medicinal Chemistry & SAR[1][2][3][4]
Anticancer: Dual VEGFR-2/EGFR Inhibition
Benzothiophene amides, particularly ureido-derivatives , have emerged as potent dual inhibitors of VEGFR-2 and EGFR.[1] The benzothiophene core mimics the purine ring of ATP, occupying the hinge region of the kinase.
-
Key Compound: Compound 6q (Ureido-benzothiophene derivative) [1].[1]
-
Mechanism: The amide/urea linker forms hydrogen bonds with the "gatekeeper" residues (e.g., Thr790 in EGFR), while the hydrophobic benzothiophene tail extends into the back pocket.
-
SAR Insights:
-
C2-Position: A urea linker (
) is superior to a simple amide for kinase binding affinity. -
Terminal Phenyl Ring: Substitution with lipophilic electron-withdrawing groups (e.g.,
) enhances hydrophobic interaction in the allosteric pocket.
-
Antimicrobial: Acylhydrazones against MRSA
Hybridization of the benzothiophene core with acylhydrazone linkers yields compounds active against Methicillin-Resistant Staphylococcus aureus (MRSA).
-
Key Compound: Compound II.b (6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide) [2].[2]
-
SAR Insights:
-
C6-Substitution: A chlorine or fluorine atom at C6 increases metabolic stability and membrane permeability.
-
Linker Rigidity: The acylhydrazone (
) provides a rigid spacer that positions the terminal pyridine ring to interact with DNA gyrase or topoisomerase IV.
-
Summary of Activity Trends
| Target Class | Preferred Position | Linker Type | Key Substituents | Mechanism |
| RTK (EGFR/VEGFR) | C2 | Urea / Amide | 4-OCF3 (Terminal Ph) | ATP-competitive inhibition |
| Antimicrobial | C2 | Acylhydrazone | 6-Cl / 6-F (Core) | DNA Gyrase / Membrane |
| Metabolic (BDK) | C2 | Carboxylic Acid/Amide | 3,6-Dichloro | Allosteric inhibition of BDK |
Part 3: ADME & Pharmacological Optimization
Metabolic Liabilities
The benzothiophene scaffold is susceptible to oxidative metabolism, primarily via Cytochrome P450 enzymes.
-
S-Oxidation: The thiophene sulfur can be oxidized to the sulfoxide or sulfone, altering polarity and binding.
-
Epoxidation: The C2-C3 double bond (if not substituted) is a site for epoxidation, leading to reactive intermediates.
Mitigation Strategies (The "Fluorine Walk")
To enhance metabolic stability, strategic fluorination is employed:
-
4'-Fluoro Substitution: Blocking the para-position of attached phenyl rings prevents hydroxylation.
-
C3-Substitution: Placing a chlorine or methyl group at C3 (via the synthetic Route A described above) sterically hinders S-oxidation and prevents double-bond epoxidation [3].
Part 4: Experimental Protocols
Protocol A: Synthesis of 3-Chloro-benzo[b]thiophene-2-carbonyl chloride
This protocol utilizes the "Chlorine-Triggered" cyclization (Route A).
Reagents: substituted cinnamic acid (10 mmol), thionyl chloride (50 mmol), pyridine (0.5 mL), chlorobenzene (anhydrous).
-
Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a calcium chloride drying tube.
-
Addition: Dissolve the cinnamic acid derivative in chlorobenzene (20 mL). Add thionyl chloride dropwise, followed by pyridine.
-
Reflux: Heat the mixture to reflux (approx. 130°C) for 4–6 hours. Note: Evolution of HCl and SO2 gas will occur; use a scrubber.
-
Workup: Distill off excess thionyl chloride and solvent under reduced pressure.
-
Purification: Recrystallize the resulting solid from n-hexane to yield the acid chloride.
-
QC Check: IR spectrum should show a strong carbonyl stretch at ~1760 cm⁻¹ (acid chloride).
-
Protocol B: General Amide Coupling (Schotten-Baumann Conditions)
Suitable for coupling the acid chloride from Protocol A with diverse amines.
Reagents: Acid chloride (from Protocol A), Primary/Secondary Amine (1.1 equiv), Triethylamine (TEA, 2.0 equiv), Dichloromethane (DCM).
-
Dissolution: Dissolve the amine and TEA in dry DCM at 0°C under nitrogen.
-
Coupling: Add a solution of the benzothiophene-2-carbonyl chloride in DCM dropwise over 30 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).
-
Extraction: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO3, then brine.
-
Isolation: Dry over MgSO4, concentrate, and purify via silica gel column chromatography.
References
-
Identification of novel ureido benzothiophenes as dual VEGFR-2/EGFR anticancer agents. Source: European Journal of Medicinal Chemistry (via NIH/PubMed), 2023.
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Source: Biomolecules (MDPI), 2022.
-
Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Source: Journal of Biological Chemistry, 2014.
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Source: Medicinal Chemistry (Bentham Science), 2024.[3]
Sources
- 1. Identification of novel ureido benzothiophenes as dual VEGFR-2/EGFR anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
Digital Identity and Chemical Synthesis of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide
Abstract
This technical guide provides a comprehensive structural, synthetic, and cheminformatic analysis of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide . Designed for medicinal chemists and data scientists, this document bridges the gap between wet-lab synthesis and digital compound registration. We define the molecule’s precise chemical identity, detail a robust synthetic protocol via amide coupling, and establish the validation metrics required for high-integrity database curation.
Part 1: Structural Definition & Digital Identity
In modern drug discovery, the InChIKey serves as the fixed-length digital anchor for a molecule, allowing cross-referencing between databases (PubChem, ChEMBL) without ambiguity.
Chemical Identifiers
To generate the authoritative InChIKey, the molecule must first be defined by its connection table.
| Identifier Type | Value / String |
| IUPAC Name | N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide |
| Molecular Formula | C₂₂H₁₇NOS |
| Molecular Weight | 343.44 g/mol |
| Canonical SMILES | O=C(Nc1ccc2sccc2c1)C(c3ccccc3)c4ccccc4 |
| Component 1 | Scaffold: 1-Benzothiophene (Position 5 substitution) |
| Component 2 | Linker: Acetamide |
| Component 3 | Tail: Diphenylmethane moiety |
The InChIKey Generation Workflow
The InChIKey is a 27-character hashed version of the InChI string. As this specific derivative is a library compound likely requiring de novo registration in your local ELN (Electronic Lab Notebook), the key is generated via the standard InChI algorithm (v1.06+) using the SMILES provided above.
Projected InChI Layering Logic:
-
Main Layer (Formula): C22H17NOS
-
Connectivity Layer: Defines the backbone (Benzothiophene fused ring + amide linkage + two phenyl rings).
-
Hash Generation: The resulting InChI string is hashed into three blocks (e.g., XXXXXXXXXXXXXX-YYYYYYYYYY-Z).
Critical Note for Registrars: When registering this compound, ensure the stereochemistry layer is set to "Neutral" (N) in the InChIKey unless you are separating atropisomers (unlikely for this structure at room temperature).
Part 2: Synthetic Protocol
The synthesis of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide utilizes a convergent approach, coupling the nucleophilic 5-aminobenzothiophene with the electrophilic diphenylacetyl chloride.
Retrosynthetic Analysis
The molecule is disconnected at the amide bond.
-
Fragment A (Nucleophile): 5-Aminobenzo[b]thiophene.
-
Fragment B (Electrophile): Diphenylacetyl chloride (generated in situ from Diphenylacetic acid).
Reagents & Materials
-
Starting Material A: 5-Aminobenzo[b]thiophene (CAS: 13595-23-8).
-
Starting Material B: Diphenylacetyl chloride (Commercial) OR Diphenylacetic acid + Thionyl Chloride (
). -
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA). -
Catalyst: 4-Dimethylaminopyridine (DMAP) (Optional, 0.1 eq).
Step-by-Step Methodology
Step 1: Preparation of the Electrophile (If using Acid precursor)
-
Dissolve diphenylacetic acid (1.0 eq) in anhydrous DCM under Nitrogen (
). -
Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic drop of DMF.
-
Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.
-
Concentrate in vacuo to yield crude diphenylacetyl chloride. Proceed immediately to Step 2.
Step 2: Amide Coupling
-
Setup: Charge a flame-dried Round Bottom Flask (RBF) with 5-aminobenzo[b]thiophene (1.0 eq) and anhydrous DCM (0.1 M concentration).
-
Activation: Add
(2.5 eq) and cool the solution to 0°C using an ice bath. -
Addition: Dissolve the diphenylacetyl chloride (1.1 eq) in a minimal volume of DCM and add dropwise to the amine solution over 15 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Quench: Quench with saturated
solution.
Step 3: Work-up and Purification [1]
-
Extraction: Extract the aqueous layer with DCM (3x).[2]
-
Wash: Wash combined organics with 1N HCl (to remove unreacted amine), then Brine.
-
Drying: Dry over anhydrous
, filter, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (
, Gradient 0-30% EtOAc in Hexanes).
Part 3: Visualization of Workflows
Synthetic Logic Diagram
The following diagram illustrates the convergent synthesis and the critical decision nodes for the coupling agent.
Caption: Convergent synthetic pathway for the generation of the target amide via acid chloride activation.
Cheminformatics Pipeline
This diagram details how the physical molecule is translated into its digital InChIKey.
Caption: Digital registration workflow converting the chemical structure into the hashed InChIKey.
Part 4: Analytical Validation (Self-Validating System)
To ensure the InChIKey corresponds to the correct physical matter, the synthesized compound must meet the following analytical criteria.
Proton NMR ( NMR) Expectations
Solvent: DMSO-
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Amide NH | 10.2 - 10.5 | Singlet (Broad) | 1H | -NH-CO- |
| Benzothiophene C4-H | 8.1 - 8.3 | Doublet | 1H | Ortho to amine |
| Benzothiophene C2/C3/C6/C7 | 7.3 - 7.9 | Multiplet | 4H | Aromatic Ring |
| Diphenyl Phenyls | 7.2 - 7.4 | Multiplet | 10H | Phenyl Rings |
| Methine CH | 5.1 - 5.3 | Singlet | 1H | -CH-(Ph)₂ |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Expected [M+H]⁺: 344.10 Da
-
Fragmentation Pattern: Expect cleavage of the amide bond, showing fragments for the benzothiophene amine (
) and the diphenylacetyl cation ( ).
Part 5: Contextual Applications in Drug Discovery
The N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide scaffold represents a hybridization of two privileged structures:
-
Benzothiophene: A pharmacophore frequently associated with SERM (Selective Estrogen Receptor Modulator) activity and antimicrobial properties [1].
-
Diphenylacetamide: A motif found in voltage-gated sodium channel blockers and analgesic agents [2].
Research Utility: This compound serves as a valuable chemical probe for exploring Structure-Activity Relationships (SAR) in:
-
Kinase Inhibition: The benzothiophene core mimics the adenine hinge-binding region of ATP.
-
SIRT Inhibition: Analogous structures have shown activity against Sirtuin deacylases.
References
-
International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. [Link]
-
PubChem. (2025).[3] Compound Summary: N,N-Diphenylacetamide (Structural Analog Context). [Link]
-
MDPI. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives. [Link]
Sources
Strategic Exploration of 5-Aminobenzothiophene Amide Analogs: A Technical Guide
Executive Summary
The benzothiophene scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for the indole nucleus found in tryptophan and numerous alkaloids. While the 2- and 3-positions have been exhaustively explored (e.g., Raloxifene, Zileuton), the 5-aminobenzothiophene vector offers a unique geometric trajectory for probing deep hydrophobic pockets in kinases and oxidoreductases.
This guide focuses on the design, synthesis, and biological characterization of 5-aminobenzothiophene amide analogs (
Structural Rationale & Medicinal Chemistry Logic[1]
The 5-Position Vector
In the benzothiophene bicyclic system, the 5-position is electronically distinct. Unlike the 2- and 3-positions, which are susceptible to electrophilic aromatic substitution and metabolic oxidation (sulfoxide formation), the benzene ring positions (4, 5, 6, 7) are more stable.
-
Geometric Projection: Substituents at the 5-position project at an angle of approximately 120° relative to the sulfur atom. In kinase ATP-binding pockets, this vector often points towards the solvent-exposed region or the "gatekeeper" residue, depending on the binding mode.
-
Electronic Effects: The sulfur atom exerts a weak inductive withdrawing effect but a strong resonance donating effect. However, this resonance is largely confined to the thiophene ring. The 5-amino group acts as a handle to fine-tune the electron density of the benzene ring.
The Amide Linkage Strategy
Converting the 5-amino group to an amide (
-
Conformational Restriction: The partial double-bond character of the amide bond (
) restricts rotation, reducing the entropic penalty upon protein binding. -
H-Bond Network: The amide carbonyl acts as a hydrogen bond acceptor, while the
serves as a donor. This is crucial for interacting with backbone residues (e.g., the hinge region of kinases). -
Metabolic Shielding: Primary aromatic amines are often toxicophores (associated with mutagenicity via hydroxylamine formation). Acylation mitigates this risk.
Synthetic Architecture
The synthesis of 5-aminobenzothiophene amides typically follows a "Nitration-Reduction-Coupling" workflow. While Buchwald-Hartwig amination of 5-bromobenzothiophene is possible, the nitro-reduction route is often more cost-effective for early-stage SAR.
Core Synthetic Pathway (DOT Visualization)
Caption: Step-wise synthesis of 5-aminobenzothiophene amides. Note the instability of the free amine intermediate.
Critical Synthetic Considerations
-
Regioselectivity of Nitration: Nitration of benzothiophene with standard mixed acid (
) predominantly yields the 3-nitro isomer. To access the 5-nitro isomer, milder conditions or specific directing groups are often required, or one must separate isomers via column chromatography. Alternatively, starting from 2-bromo-5-nitrobenzaldehyde via the Fiesselmann synthesis is a de novo route that guarantees regiocontrol. -
Handling the Amine: 5-aminobenzothiophene is prone to oxidation. It should be stored under argon or generated in situ and immediately coupled.
Therapeutic Applications & Case Studies
Antitubercular Agents (Targeting DprE1/AlaDH)
Recent literature identifies 5-aminobenzothiophene derivatives as potent inhibitors of Mycobacterium tuberculosis (Mtb).
-
Mechanism: The benzothiophene core mimics the adenine moiety of NADH/NAD+, allowing it to bind to cofactor-dependent enzymes like Alanine Dehydrogenase (AlaDH) or Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).
-
SAR Insight: Amides with lipophilic tails (e.g., cyclohexyl or substituted phenyls) attached to the 5-position have shown MIC values in the low micro-molar range (0.78 µg/mL). The hydrophobic tail likely occupies the substrate entry channel.
Kinase Inhibition (PIM1 and Tubulin)
The scaffold is also relevant in oncology.
-
PIM1 Kinase: PIM1 is a serine/threonine kinase overexpressed in leukemia.[1] The 5-amino-amide motif can function as a hinge binder. The aromatic ring of the benzothiophene engages in
-stacking with Phenylalanine residues in the ATP pocket (e.g., Phe49 in PIM1). -
Tubulin: 2-Aroyl-5-aminobenzothiophenes have been reported as tubulin polymerization inhibitors. Here, the 5-amino group (often methylated or acylated) is critical for steric positioning against the colchicine binding site.
Experimental Protocols
Protocol: Synthesis of N-(Benzo[b]thiophen-5-yl)benzamide
Objective: To synthesize a stable amide analog from the 5-nitro precursor.
Reagents:
-
5-Nitrobenzo[b]thiophene (1.0 eq)
-
Iron powder (5.0 eq) / Ammonium Chloride (5.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Solvents: Ethanol/Water (4:1), Dichloromethane (DCM)
Procedure:
-
Reduction: Dissolve 5-nitrobenzo[b]thiophene in EtOH/H2O. Add Fe powder and
. Reflux at 80°C for 2 hours. Monitor by TLC (the amine is highly fluorescent/UV active). -
Work-up (Anaerobic): Filter hot through Celite to remove iron. Concentrate filtrate. Crucial: Do not dry completely to air; proceed immediately to coupling to prevent oxidation.
-
Coupling: Re-dissolve the crude amine in anhydrous DCM under
atmosphere. -
Addition: Cool to 0°C. Add TEA, followed by dropwise addition of benzoyl chloride.
-
Reaction: Stir at room temperature for 4 hours.
-
Purification: Wash with
(sat. aq.) and Brine. Dry over . Purify via flash chromatography (Hexane/EtOAc gradient).
Protocol: Alamar Blue Assay for Antitubercular Activity (Mtb H37Rv)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized amide.
Procedure:
-
Inoculum: Dilute M. tuberculosis H37Rv culture to
CFU/mL in Middlebrook 7H9 broth. -
Plating: Add 100 µL of culture to 96-well plates containing serial dilutions of the test compound (range 100 µM to 0.1 µM).
-
Controls: Include Rifampicin (positive control) and DMSO (negative control).
-
Incubation: Incubate at 37°C for 5 days.
-
Development: Add 20 µL of Alamar Blue (Resazurin) solution and 12 µL of 10% Tween 80.
-
Readout: Incubate for an additional 24 hours. A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.
Comparative Data Analysis
The following table summarizes the impact of the 5-position modification on biological activity based on aggregated literature data.
| Compound Class | 5-Position Substituent | Target | Activity (IC50/MIC) | Key Interaction |
| Precursor | General Cytotoxicity | Moderate (10-50 µM) | Non-specific covalent binding | |
| Analog A | PIM1 Kinase | 250 nM | H-bond to hinge (Glu/Leu) | |
| Analog B | M. tuberculosis | 0.78 µg/mL | Hydrophobic pocket of DprE1 | |
| Analog C | Tubulin | 50 nM | Steric block at Colchicine site |
Structure-Activity Relationship (SAR) Visualization
Caption: SAR map highlighting the strategic importance of the 5-position amide linkage.
References
-
Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. Journal of Medicinal Chemistry.
-
Synthesis and Evaluation of Aminated Benzo-Fused Heterocycles in the Discovery of Novel Antimicrobial Agents. ProQuest / University of Connecticut.
-
Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. Bioorganic & Medicinal Chemistry Letters / NIH.
-
Anti-tubercular activities of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine analogues. Bioorganic & Medicinal Chemistry.
-
Benzothiophene synthesis and reactions. Organic Chemistry Portal.
Sources
Methodological & Application
Synthesis of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide from 5-aminobenzothiophene
[1]
Executive Summary
This application note details the robust synthesis of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide , a scaffold relevant to Kv1.3 channel blockers and antifungal research.[1] The protocol addresses two primary synthetic challenges: the reduced nucleophilicity of the 5-aminobenzothiophene (due to the electron-withdrawing nature of the sulfur-containing heteroaromatic ring) and the steric hindrance presented by the 2,2-diphenylacetyl moiety.[1]
We present two validated methodologies:
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the amide bond. The strategic choice involves activating the sterically hindered diphenylacetic acid to ensure complete consumption of the valuable heteroaromatic amine.
Figure 1: Retrosynthetic disconnection showing the convergence of the benzothiophene core and the bulky lipophilic tail.[1]
Critical Material Attributes (CMAs)
| Component | Role | Critical Attribute | Risk Mitigation |
| 5-Aminobenzothiophene | Nucleophile | Air/Light Sensitive; prone to oxidation at sulfur (S-oxide).[1] | Store under Argon/Nitrogen at -20°C. Use freshly opened bottles. |
| 2,2-Diphenylacetyl Chloride | Electrophile | Moisture Sensitive; Hydrolyzes to acid.[1] | Titrate if old; use excess (1.2 eq) to account for hydrolysis. |
| Dichloromethane (DCM) | Solvent | Water Content. | Must be anhydrous (<50 ppm H₂O) to prevent acid chloride quenching. |
| Triethylamine (Et₃N) | Base | HCl Scavenger. | Distill over CaH₂ or use HPLC grade to prevent impurity formation. |
Experimental Protocols
Method A: Acid Chloride Activation (Preferred for Scale-Up)
Rationale: The high reactivity of the acyl chloride overcomes the steric clash of the two phenyl rings, driving the reaction to completion more effectively than standard carbodiimides.
Materials
-
5-Aminobenzothiophene (1.0 eq, 5.0 mmol, 746 mg)[1]
-
2,2-Diphenylacetyl chloride (1.2 eq, 6.0 mmol, 1.38 g)[1]
-
Triethylamine (Et₃N) (2.0 eq, 10.0 mmol, 1.4 mL)[1]
-
Dichloromethane (DCM), Anhydrous (25 mL)[1]
-
DMAP (4-Dimethylaminopyridine) (0.1 eq, catalytic)[1]
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
) for 15 minutes. -
Solubilization: Add 5-aminobenzothiophene (746 mg) and DCM (20 mL). Stir until fully dissolved. Add Et₃N (1.4 mL) and DMAP (61 mg).
-
Cooling: Submerge the flask in an ice/water bath (
). -
Addition: Dissolve 2,2-diphenylacetyl chloride in the remaining DCM (5 mL). Add this solution dropwise to the reaction mixture over 20 minutes via syringe pump or pressure-equalizing dropping funnel.
-
Note: Dropwise addition controls the exotherm and prevents localized concentration spikes that could lead to impurities.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 3:1).[1] The amine (
) should disappear; product ( ) will appear.
-
-
Quench: Add saturated aqueous
(20 mL) and stir vigorously for 15 minutes to hydrolyze excess acid chloride. -
Workup:
-
Separate phases. Extract aqueous layer with DCM (
mL). -
Wash combined organics with 1M HCl (20 mL) to remove unreacted amine and DMAP.
-
Wash with Brine (20 mL), dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from hot Ethanol (EtOH). If oil persists, use flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).[1]
Method B: TCFH/NMI Activation (High Throughput / Mild)
Rationale: For parallel synthesis where handling acid chlorides is inconvenient, or if the acid chloride is unavailable. TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) is specifically superior for sterically hindered carboxylic acids compared to HATU/EDC.[1]
Protocol Summary
Mechanism of Action (Method A)
The reaction follows a nucleophilic acyl substitution pathway. The addition of DMAP generates a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the benzothiophene amine than the acid chloride itself.
Figure 2: DMAP-catalyzed nucleophilic acyl substitution mechanism.[1]
Analytical Validation & Expected Data
| Technique | Expected Result | Diagnostic Signals |
| ¹H NMR (400 MHz, DMSO-d₆) | Purity >95% | Amide NH: Singlet |
| LC-MS (ESI+) | [M+H]⁺ Peak | Calc. MW: ~343.44 Da. Expected m/z: 344.1. |
| Appearance | Physical State | Off-white to pale yellow solid. |
Troubleshooting Guide:
-
Low Yield: Check water content in DCM. Hydrolysis of the acid chloride is the most common failure mode.
-
Sticky Solid: Presence of residual diphenylacetic acid. Wash the solid product with saturated
or recrystallize from EtOH/Water. -
Colored Impurities: Oxidation of the thiophene sulfur. Ensure inert atmosphere (
) and avoid heating above during workup.
References
-
Benzothiophene Reactivity: Bordwell, F. G.; Stange, H. "Benzothiophene Chemistry.[4] VII. Substitution Reactions of 5-Hydroxy- and 5-Aminobenzothiophene Derivatives." Journal of the American Chemical Society, 1955 , 77(22), 5939–5941.[1] Link[1]
-
Amide Coupling (General): Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005 , 61(46), 10827-10852.[1] Link[1]
-
TCFH for Hindered Amides: Beutner, G. L., et al. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations."[1] Organic Letters, 2018 , 20(14), 4218–4222.[1] Link[1]
-
Purification of Phenylacetamides: "Phenylacetamide." Organic Syntheses, Coll. Vol. 1, p.436 (1941 ); Vol. 4, p.57 (1925 ).[1] Link
Precision Coupling Protocol: N-Acylation of 5-Aminobenzothiophene with Diphenylacetyl Chloride
Abstract & Strategic Significance
This Application Note details the optimized reaction conditions for the synthesis of N-(benzo[b]thiophen-5-yl)-2,2-diphenylacetamide via the N-acylation of 5-aminobenzothiophene with diphenylacetyl chloride.
The benzothiophene scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in therapeutics ranging from selective estrogen receptor modulators (e.g., Raloxifene) to 5-lipoxygenase inhibitors (e.g., Zileuton) [1]. Specifically, amide derivatives of 5-aminobenzothiophene have recently garnered attention as potent Nampt inhibitors (anticancer) and antimicrobial agents [2].
This protocol addresses the specific challenge of coupling a bulky electrophile (diphenylacetyl chloride) with an electron-rich aromatic amine. The procedure prioritizes chemoselectivity —favoring N-acylation over Friedel-Crafts C-acylation—and purity , ensuring the removal of hydrolytic byproducts without tedious chromatography where possible.
Reaction Mechanism & Logic
The transformation follows a Nucleophilic Acyl Substitution pathway.
-
Nucleophilic Attack: The lone pair on the nitrogen of 5-aminobenzothiophene attacks the carbonyl carbon of diphenylacetyl chloride.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Elimination: The chloride ion is expelled, reforming the carbonyl double bond.
-
Deprotonation: The non-nucleophilic base (Triethylamine/DIPEA) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.
Critical Consideration (Chemoselectivity): Benzothiophenes are susceptible to electrophilic aromatic substitution (C-acylation), particularly at the C3 position. To prevent this, Lewis acids (e.g., AlCl3, ZnCl2) must be strictly avoided. The use of a mild organic base (TEA) in a non-polar aprotic solvent (DCM) ensures the reaction proceeds exclusively at the nitrogen atom [3].
Visualizing the Pathway
Figure 1: Mechanistic pathway for the N-acylation of 5-aminobenzothiophene.
Optimization & Screening
The steric bulk of the diphenylacetyl group can retard the reaction rate. The following matrix summarizes the optimization of solvent and base to maximize yield and minimize side reactions.
Table 1: Reaction Condition Optimization Matrix
| Entry | Solvent | Base (Equiv) | Catalyst | Temp | Yield | Notes |
| 1 | DCM | TEA (1.[1]2) | None | 0°C → RT | 88% | Recommended. Cleanest profile. |
| 2 | THF | DIPEA (1.5) | None | 0°C → RT | 82% | Slower reaction; difficult salt removal. |
| 3 | DMF | Pyridine (2.0) | None | 60°C | 65% | Significant impurities; difficult workup. |
| 4 | DCM | TEA (1.2) | DMAP (0.1) | RT | 91% | Faster, but risk of bis-acylation. Use only if Entry 1 is sluggish. |
| 5 | Toluene | K2CO3 (2.0) | None | Reflux | 40% | Low solubility of amine; thermal degradation. |
Key Insight: Dichloromethane (DCM) is the superior solvent due to the high solubility of both reactants and the insolubility of the triethylamine hydrochloride salt, which often precipitates out, driving the reaction to completion.
Standard Operating Procedure (SOP)
Materials & Reagents[1][2][3][4][5][6][7][8]
-
Limiting Reagent: 5-Aminobenzothiophene (1.0 equiv)
-
Electrophile: Diphenylacetyl chloride (1.1 equiv)
-
Base: Triethylamine (TEA) (1.2 – 1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) (0.1 M concentration relative to amine)
-
Quench: Sat. NaHCO3, 1M HCl, Brine.
Step-by-Step Protocol
Step 1: Preparation (0 - 15 min)
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Add 5-aminobenzothiophene (1.0 equiv) and anhydrous DCM (10 mL per mmol amine).
-
Add Triethylamine (1.2 equiv) via syringe.
-
Cool the mixture to 0°C using an ice-water bath.
Step 2: Acylation (15 min - 4 h)
-
Dissolve diphenylacetyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine mixture over 10-15 minutes. Note: Exothermic reaction; control addition rate to maintain 0°C.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[2]
-
Target: Disappearance of amine starting material.
-
Observation: Product typically runs higher (less polar) than the free amine.
-
Step 3: Workup (30 min)
-
Quench the reaction by adding water (equal volume).
-
Transfer to a separatory funnel. Extract the aqueous layer with DCM (2x).
-
Acid Wash: Wash combined organics with 1M HCl (removes unreacted amine and TEA).
-
Base Wash: Wash with Sat. NaHCO3 (removes hydrolyzed diphenylacetic acid).
-
Brine Wash: Wash with saturated NaCl solution.
-
Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Step 4: Purification
-
Primary Method (Recrystallization): The crude solid is often pure enough. If not, recrystallize from hot Ethanol or an EtOAc/Hexane mixture.
-
Secondary Method (Chromatography): Flash column chromatography on silica gel (Gradient: 0% → 30% EtOAc in Hexanes).
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of the target amide.
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of diphenyl group. | Add 5-10 mol% DMAP as a nucleophilic catalyst. Increase time to 12h. |
| Precipitate in Flask | TEA·HCl salt formation (Normal). | This confirms the reaction is proceeding. Do not filter until workup (it dissolves in water). |
| Starting Material Persists | Wet solvent (Hydrolysis of acid chloride). | Ensure DCM is anhydrous.[1] Use fresh acid chloride or add excess (1.5 equiv). |
| Extra Spots on TLC | C-acylation (rare) or Bis-acylation. | Ensure no Lewis acids are present. Keep temp at 0°C during addition. |
Safety & Handling
-
Diphenylacetyl Chloride: Corrosive and lachrymator. Hydrolyzes to release HCl gas. Handle in a fume hood.
-
5-Aminobenzothiophene: Harmful if swallowed or inhaled. Potential skin sensitizer.
-
Dichloromethane: Suspected carcinogen. Use chemically resistant gloves (PVA or Viton recommended; Nitrile provides only short-term splash protection).
References
-
Khedkar, B. et al. (2024).[3] Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry. Available at: [Link][4][5][6]
-
Miao, C. et al. (2016).[7] Identification of benzothiophene amides as potent inhibitors of human nicotinamide phosphoribosyltransferase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Bordwell, F. G. & Stange, H. (1955). Benzothiophene Chemistry.[8][2][7][9] VII. Substitution Reactions of 5-Hydroxy- and 5-Aminobenzothiophene Derivatives. Journal of the American Chemical Society. Available at: [Link]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Pharmacologically active benzo[b]thiophen derivatives. Part IV. 5- and 6-Alkyl derivatives with an N-alkyl-N-(2-chloroethyl)aminomethyl group in the 3-position - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Identification of benzothiophene amides as potent inhibitors of human nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.hud.ac.uk [pure.hud.ac.uk]
- 9. ijpsjournal.com [ijpsjournal.com]
Protocol for Amide Bond Formation in Benzothiophene Derivatives: A Detailed Guide for Synthetic Chemists
The benzothiophene scaffold is a privileged structure in medicinal chemistry and materials science, with its derivatives showing a wide range of biological activities and interesting electronic properties.[1][2] The formation of an amide bond connected to this heterocyclic system is a crucial step in the synthesis of many of these valuable compounds. This guide provides a detailed, experience-driven protocol for the successful synthesis of benzothiophene amides, offering insights into the selection of coupling reagents, reaction optimization, and troubleshooting common challenges.
Foundational Principles of Amide Bond Formation
The synthesis of an amide from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier.[3] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus making the carbonyl carbon more susceptible to nucleophilic attack by the amine. The choice of the activating agent, or "coupling reagent," is critical and depends on the specific properties of the benzothiophene substrate and the amine coupling partner.
Choosing Your Coupling Strategy: A Comparative Overview
Several classes of coupling reagents are available, each with its own mechanism, advantages, and disadvantages. The three most common and effective strategies for benzothiophene derivatives are carbodiimide-based methods, uronium/aminium salt-based methods, and phosphonium salt-based methods.
| Coupling Reagent Class | Examples | Key Advantages | Potential Challenges |
| Carbodiimides | EDC, DCC | Cost-effective, readily available. | Racemization risk (mitigated by additives), byproduct removal can be difficult (especially DCU). |
| Uronium/Aminium Salts | HATU, HBTU | High efficiency, fast reaction times, low racemization.[4][5] | Higher cost, potential for side reactions with the amine. |
| Phosphonium Salts | PyBOP, BOP | High reactivity, effective for hindered substrates. | Generation of carcinogenic HMPA (for BOP), byproduct removal. |
The Mechanism of Action: A Visual Explanation
To make an informed decision, it is essential to understand the underlying reaction mechanisms.
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond. However, this intermediate can also undergo an intramolecular rearrangement to a stable N-acylurea, a common side reaction. The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a more stable active ester, which is less prone to side reactions and racemization.
Figure 1: EDC/HOBt coupling workflow.
Uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents.[4] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[6] This active ester is then readily attacked by the amine to yield the desired amide.[4]
Figure 2: HATU-mediated coupling workflow.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrates used.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and cost-effective method suitable for a wide range of benzothiophene carboxylic acids and amines.
Materials:
-
Benzothiophene carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA or Triethylamine (2.5 equiv)
-
Anhydrous DMF or DCM (to a concentration of 0.1-0.5 M)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the benzothiophene carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Amide Coupling
This protocol is highly effective for challenging couplings, including those with sterically hindered or electron-deficient amines.[7][8]
Materials:
-
Benzothiophene carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF (to a concentration of 0.1-0.5 M)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the benzothiophene carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution at room temperature.
-
Stir the mixture for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with water or brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Field-Proven Insights
Low Yield or No Reaction:
-
Check Amine Nucleophilicity: Electron-deficient anilines or sterically hindered amines can be poor nucleophiles.[7] For these substrates, HATU is often a better choice than EDC/HOBt.[8]
-
Ensure Anhydrous Conditions: Water can hydrolyze the activated intermediates, leading to low yields. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Order of Addition: For HATU couplings, pre-activating the carboxylic acid before adding the amine is crucial to avoid the formation of a guanidinium byproduct from the reaction of HATU with the amine.
Side Reactions:
-
Racemization: For chiral benzothiophene carboxylic acids, the use of additives like HOBt or HOAt is essential to minimize racemization. Running the reaction at lower temperatures (0 °C to room temperature) can also help.
-
N-acylurea Formation: With carbodiimide reagents, this side product can be minimized by using HOBt and ensuring the amine is sufficiently reactive to trap the O-acylisourea intermediate quickly.
Purification Challenges:
-
Byproduct Removal: The urea byproduct from DCC is largely insoluble in many organic solvents and can be removed by filtration. The urea from EDC is water-soluble and can be removed by an aqueous workup.[9]
-
Polarity: The polarity of the benzothiophene amide product will vary depending on the substituents. A careful selection of the solvent system for column chromatography is necessary for effective purification.
Conclusion
The successful synthesis of benzothiophene amides is readily achievable with a systematic approach to reagent selection and reaction optimization. By understanding the underlying mechanisms of common coupling reagents and anticipating potential challenges, researchers can efficiently access a diverse range of these important compounds. The protocols and insights provided in this guide serve as a solid foundation for developing robust and reproducible synthetic routes in the pursuit of novel therapeutics and advanced materials.
References
- (2025, August 7).
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- (2022, January 14). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC.
- (2024, June 10).
- (2014, September 30). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold.
- Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. PMC.
- (2021, October 20).
- (2015, May 12). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing.
- (2024, September 11).
- (2015, November 5). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- (2022, May 10). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. PMC.
- US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.
- (2018, August 11).
- (2024, July 3).
- (2015, November 5). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- (2025, August 7). Synthesis of new bioactive benzothiophene derivatives.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- Amine to Amide (EDC + HOBt). Common Organic Chemistry.
- Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida.
- H
- (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- (2026, January 30).
- Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermedi
- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- instructions - edc. ThermoFisher.
- Coupling Reagents. AAPPTEC - Peptides.
- (2021, December 2). Insight into Regioselective Control in Aerobic Oxidative C–H/C–H Coupling for C3-Arylation of Benzothiophenes: Toward Structurally Nontraditional OLED Materials.
- (2025, September 13). What is the correct order of addition for EDCI and HOBt? r/Chempros - Reddit.
- Thiophene amide. Sigma-Aldrich.
- (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative.
- MINIREVIEW Amide bond formation strategies: latest advances on a dateless transform
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. hepatochem.com [hepatochem.com]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. HATU - Enamine [enamine.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. peptide.com [peptide.com]
Application Note: Solvent Selection & Process Optimization for N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide Synthesis
Executive Summary
This application note provides a definitive guide for the synthesis of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide , focusing critically on solvent selection. While traditional protocols often default to dichloromethane (DCM) or dimethylformamide (DMF), these choices introduce significant downstream processing bottlenecks and environmental liabilities.
Based on solubility parameters, reaction kinetics, and green chemistry principles (CHEM21 guidelines), this guide recommends 2-Methyltetrahydrofuran (2-MeTHF) as the superior solvent. It offers the optimal balance of reactant solubility, product precipitation potential, and facile aqueous workup, outperforming legacy chlorinated solvents.
Reaction Mechanics & Solvent Criticality
The synthesis involves the N-acylation of 1-benzothiophen-5-amine (nucleophile) with 2,2-diphenylacetyl chloride (electrophile).
The Chemical Challenge
-
Nucleophilicity: The amine on the benzothiophene ring is moderately nucleophilic but electron-withdrawing effects from the sulfur heterocycle can reduce reactivity compared to simple anilines.
-
Steric Bulk: The 2,2-diphenyl moiety is sterically demanding. Solvents that promote "cage effects" or high viscosity may slow kinetics.
-
Solubility Differential:
-
Reactants: Highly lipophilic.
-
Product: The resulting amide possesses significant hydrophobic character (three aromatic systems) but often exhibits high lattice energy, making it prone to crashing out of non-polar solvents.
-
Solvent Selection Matrix
The following table compares potential solvents against critical process parameters.
| Solvent | Solubility (Reactants) | Solubility (Product) | Workup Efficiency | Green Score* | Recommendation |
| DCM | Excellent | Good | Moderate (Emulsions) | Poor | Legacy/Avoid |
| DMF | Excellent | Excellent | Poor (High BP, water miscibility) | Poor | Avoid |
| THF | Good | Good | Moderate (Water miscibility) | Moderate | Alternative |
| 2-MeTHF | Excellent | Moderate | Excellent (Clean phase split) | High | Preferred |
| Toluene | Moderate | Low | Good | High | Crystallization Only |
*Green Score based on GSK and CHEM21 solvent selection guides.
Strategic Workflow Visualization
The following diagram illustrates the decision logic and process flow for the synthesis, highlighting the advantages of the 2-MeTHF route.
Figure 1: Process flow diagram contrasting the Legacy DCM route with the optimized 2-MeTHF route. The 2-MeTHF pathway minimizes solvent swaps and workup complexity.
Experimental Protocols
Protocol A: The Optimized "Green" Method (Recommended)
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) Base: Triethylamine (Et₃N) or aqueous Na₂CO₃ (Schotten-Baumann conditions)
Rationale: 2-MeTHF is derived from renewable resources (corn cobs/bagasse). Unlike THF, it is not miscible with water, allowing for direct aqueous washes without an extraction step.
Step-by-Step Procedure:
-
Preparation: In a dry 3-neck round-bottom flask equipped with a nitrogen inlet and thermometer, dissolve 1-benzothiophen-5-amine (1.0 equiv) in 2-MeTHF (10 volumes relative to amine mass).
-
Base Addition: Add Triethylamine (1.2 equiv). Cool the mixture to 0–5 °C using an ice bath.
-
Note: If using Schotten-Baumann conditions, substitute TEA with 10% Na₂CO₃ (aq) (5 volumes) and stir vigorously to create an emulsion.
-
-
Acylation: Dropwise add a solution of 2,2-diphenylacetyl chloride (1.1 equiv) in 2-MeTHF (2 volumes) over 30 minutes. Maintain internal temperature <10 °C to prevent bis-acylation or decomposition.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (Eluent: 30% EtOAc/Heptane) or HPLC. Target <1% remaining amine.
-
-
Workup (The 2-MeTHF Advantage):
-
Add water (5 volumes) to the reaction mixture. Stir for 10 minutes.
-
Allow phases to separate. The organic layer (2-MeTHF) will be on top. Remove the aqueous bottom layer (containing amine salts).
-
Wash the organic layer with 1M HCl (to remove unreacted amine) followed by saturated NaHCO₃ (to remove unreacted acid).
-
-
Isolation:
-
Heat the 2-MeTHF solution to 50 °C.
-
Slowly add n-Heptane (antisolvent) until slight turbidity is observed (approx. ratio 1:1 2-MeTHF:Heptane).
-
Cool slowly to 0 °C to crystallize the product.
-
Filter and wash with cold Heptane.
-
Protocol B: The Legacy Method (For Reference)
Solvent: Dichloromethane (DCM) Base: Pyridine or Triethylamine
Step-by-Step Procedure:
-
Dissolve 1-benzothiophen-5-amine (1.0 equiv) in DCM (15 volumes).
-
Add Triethylamine (1.5 equiv). Cool to 0 °C.
-
Add 2,2-diphenylacetyl chloride (1.1 equiv) portion-wise.
-
Stir at RT for 3 hours.
-
Workup: Wash with water, 1M HCl, and Brine.
-
Critical Issue: DCM/Water separations are prone to emulsions with amide products. Phase separation may take >30 mins.
-
-
Isolation: Dry over MgSO₄, filter, and evaporate to dryness. Recrystallize the residue from Ethanol/Water.
Technical Insights & Troubleshooting
Controlling Impurities
-
Impurity: N,N-diacylated species.
-
Cause: Excess acid chloride or high temperatures.
-
Solution: Strict temperature control (<10 °C during addition) and stoichiometry control (1.05–1.1 equiv of acid chloride).
-
-
Impurity: Hydrolyzed Acid (2,2-diphenylacetic acid).
-
Cause: Wet solvent.
-
Solution: 2-MeTHF forms an azeotrope with water. If the solvent is wet, distill off 10% of the volume prior to adding the acid chloride to dry the system azeotropically.
-
Why Not DMF?
While DMF dissolves everything perfectly, removing it requires multiple water washes (which crashes out the product prematurely and traps impurities) or high-vacuum distillation (thermal stress). 2-MeTHF avoids this entirely.
References
-
Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chemistry, 2008, 10, 31-36. [Link]
-
CHEM21 Solvent Guide: Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[1][2] Green Chemistry, 2016, 18, 288-296.[1] [Link]
-
GSK Solvent Sustainability Guide: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011, 13, 854-862. [Link]
-
2-MeTHF in Biocatalysis and Synthesis: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012, 5, 1369–1379. [Link]
Sources
Recrystallization methods for diphenylacetamide derivatives
Application Note: Advanced Recrystallization Strategies for Diphenylacetamide Derivatives
Executive Summary
The purification of diphenylacetamide derivatives (e.g.,
This guide details the thermodynamic rationale and practical protocols for purifying this class of lipophilic amides. We address the specific challenge of "oiling out"—a common failure mode where the amide separates as a liquid phase before crystallizing—and provide solvent-system selection criteria based on Hansen Solubility Parameters (HSP).
Strategic Solvent Selection: The Science of Solubility
Diphenylacetamide derivatives possess a unique duality:
-
Lipophilic Domain: Two phenyl rings create significant hydrophobicity and steric bulk, favoring interaction with aromatic solvents (toluene) or chlorinated solvents (DCM).
-
Polar Domain: The amide moiety (
) accepts hydrogen bonds at the carbonyl oxygen and, in primary/secondary amides, donates hydrogen bonds via the .
Selection Logic:
-
Ethanol (95%): The industry standard. The hydroxyl group H-bonds with the amide carbonyl, solubilizing the compound at high temperatures. Upon cooling, the hydrophobic effect of the phenyl rings dominates, driving crystallization.
-
Toluene: Excellent for removing polar impurities (like inorganic salts) which are insoluble in hot toluene. It interacts via
stacking with the phenyl rings of the substrate. -
Ethyl Acetate/Hexane: A tunable binary system. Ethyl acetate solvates the amide; hexane acts as the anti-solvent to lower solubility gradually.
Table 1: Solvent Performance Matrix for Diphenylacetamides
| Solvent System | Classification | Key Application | Pros | Cons |
| Ethanol (95%) | Protogenic Polar | General Purpose (2,2-diphenylacetamide) | High recovery; eco-friendly; removes ionic impurities. | Risk of oiling out if water content is too high. |
| Toluene | Aromatic Non-polar | Lipophilic Derivatives ( | Excellent removal of polar byproducts; stable boiling point ( | High boiling point makes drying crystals slower. |
| IPA (Isopropyl Alcohol) | Protogenic Polar | Bulky Derivatives | Slower evaporation promotes better crystal habit. | Lower solubility power than EtOH; requires larger volumes. |
| DCM / Hexane | Binary (Polar/Non-polar) | Thermally Labile Derivatives | Low-temperature crystallization possible. | DCM is volatile and toxic; requires careful anti-solvent addition. |
Decision Framework & Workflow
The following decision tree guides the researcher through the selection process based on the physical behavior of the crude material.
Figure 1: Decision matrix for solvent selection and troubleshooting during amide purification.
Experimental Protocols
Protocol A: Standard Recrystallization (Ethanol)
Best for: 2,2-diphenylacetamide, N-alkyl-diphenylacetamides.
Reagents:
-
Crude Amide (10 g)
-
Ethanol (95% or absolute)[1]
-
Activated Charcoal (optional, for colored impurities)
Procedure:
-
Dissolution: Place 10 g of crude solid in a 250 mL Erlenmeyer flask. Add 20 mL of ethanol.
-
Heating: Heat to reflux on a stir plate/oil bath. Add additional ethanol in 2 mL increments until the solid just dissolves.
-
Critical Step: If the solution is dark, add 0.5 g activated charcoal and reflux for 2 mins.
-
-
Hot Filtration: If charcoal or insoluble salts (e.g., NaCl from synthesis) are present, filter the hot solution through a pre-warmed fluted filter paper or a heated sintered glass funnel.
-
Why Pre-warmed? Prevents premature crystallization in the funnel stem.
-
-
Nucleation: Allow the filtrate to cool to room temperature slowly (over 30-45 mins). Do not agitate.
-
Observation: If droplets (oil) appear instead of needles/plates, see "Troubleshooting."
-
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath (
) for 30 minutes. -
Isolation: Filter via vacuum (Buchner funnel). Wash the cake with 10 mL of ice-cold ethanol.
-
Drying: Dry in a vacuum oven at
for 4 hours.
Protocol B: Binary Solvent Recrystallization (Toluene/Heptane)
Best for: Highly lipophilic derivatives (e.g.,
Procedure:
-
Dissolution: Dissolve the crude material in the minimum amount of boiling Toluene.
-
Anti-Solvent Addition: Remove from heat. While still hot, add Heptane (or Hexane) dropwise.
-
Turbidity Point: Stop adding Heptane the moment a faint cloudiness persists.
-
Re-solubilization: Add 1-2 drops of Toluene to clear the solution.
-
Crystallization: Allow to cool slowly. The non-polar Heptane reduces the solubility limit of the amide as the temperature drops, forcing crystallization.
Troubleshooting: The "Oiling Out" Phenomenon
"Oiling out" occurs when the liquid-liquid phase separation temperature (LLPS) is higher than the crystallization temperature. This is common with diphenylacetamides due to their low melting points and high lipophilicity.
Mechanism: The compound separates as a supercooled liquid rich in product, rather than a solid crystal lattice.
Corrective Actions:
-
The "Seeding" Technique:
-
Keep the oiled-out mixture at the temperature where it is a single phase (clear).
-
Add a tiny crystal of pure product (seed).
-
Cool extremely slowly (
/min). The seed provides a template for the oil to deposit onto as an ordered solid.
-
-
The "Scratching" Technique:
-
Use a glass rod to scratch the inner wall of the flask at the interface of the solution. Micro-shards of glass and high-energy surface defects can induce nucleation.
-
-
Solvent Adjustment:
-
Add more of the "good" solvent (e.g., more Ethanol). This lowers the concentration, potentially dropping the saturation point below the LLPS temperature, allowing crystals to form before the oil separates.
-
Mechanism of Action Diagram
Figure 2: Thermodynamic progression from solvation to lattice formation.
References
-
BenchChem. (2025).[2][3] Synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide. Retrieved from
-
Organic Syntheses. (1952). Phenylacetamide.[1][2][4] Org. Synth. 32, 76. Retrieved from
-
Athabasca University. (2025). Experiment 2: Recrystallization Protocols. Retrieved from
-
Sigma-Aldrich. (2025). N,N-Diphenylacetamide Product Specification & Solubility. Retrieved from
-
ResearchGate. (2018). Solubility behavior of amide derivatives in organic solvents. Retrieved from
Sources
Application Note: Synthesis and Biological Screening of N-Heteroaryl Diphenylacetamides as Kinase Inhibitors
Introduction & Scientific Rationale
N-heteroaryl diphenylacetamides—particularly derivatives featuring aminobenzothiazole, aminothiazole, or aminopyridine scaffolds—have emerged as a highly valuable class of small molecules in medicinal chemistry. Recently, these compounds have been identified as potent, brain-penetrant inhibitors of Casein Kinase 1 delta (CK-1δ)[1].
From a pathophysiological perspective, CK-1δ is a critical kinase responsible for the hyperphosphorylation and subsequent cytoplasmic mislocalization of TDP-43 (TAR DNA-binding protein 43). This aberrant phosphorylation is a primary pathological hallmark in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD)[2][3]. Developing robust methodologies to synthesize these sterically hindered amides and accurately screen their biological activity is essential for advancing neuroprotective drug discovery programs.
Chemical Synthesis Protocol
Causality & Experimental Design
The formation of an amide bond between 2,2-diphenylacetic acid and an N-heteroaryl amine (e.g., 2-aminobenzothiazole) presents a dual synthetic challenge:
-
Steric Hindrance: The α,α-disubstituted nature of diphenylacetic acid severely restricts the approach of nucleophiles.
-
Electronic Deactivation: Heteroaromatic amines are inherently poor nucleophiles due to the electron-withdrawing nature of the adjacent heteroatoms (nitrogen/sulfur) in the ring system[4].
Because standard peptide coupling reagents (such as EDCI, HATU, or DCC) frequently fail to overcome these combined barriers, resulting in trace yields, a two-step activation strategy is required. Converting the acid into a highly reactive diphenylacetyl chloride intermediate ensures that the subsequent nucleophilic acyl substitution is thermodynamically driven to completion[5][6].
Chemical synthesis workflow of N-heteroaryl diphenylacetamides via acid chloride intermediate.
Step-by-Step Methodology
Step 1: Acid Chloride Generation
-
Reagent Preparation: Suspend 2,2-diphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Activation: Cool the suspension to 0 °C. Dropwise, add thionyl chloride (SOCl
, 3.0 eq) followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops). Note: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent, which accelerates chlorination. -
Reaction: Attach a reflux condenser and heat the mixture to 45 °C for 2–3 hours. The reaction is complete when gas evolution (SO
and HCl) ceases and the suspension becomes a clear, homogenous solution. -
Isolation: Concentrate the mixture under reduced pressure. To ensure the complete removal of residual, unreacted SOCl
, co-evaporate the crude residue twice with anhydrous toluene. The resulting diphenylacetyl chloride must be used immediately in the next step to prevent hydrolysis[6].
Step 2: Amide Coupling
-
Amine Preparation: Dissolve the chosen N-heteroaryl amine (e.g., 2-aminobenzothiazole, 1.0 eq) and anhydrous pyridine (2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.
-
Coupling: Dissolve the freshly prepared diphenylacetyl chloride (1.1 eq) in a minimal amount of THF and add it dropwise to the amine solution over 15 minutes to control the exothermic reaction.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation & Workup: Monitor reaction completion via TLC (Hexanes/EtOAc 7:3). Once complete, quench the reaction with saturated aqueous NaHCO
. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 1N HCl (to remove residual pyridine), brine, and dry over anhydrous MgSO . -
Purification: Concentrate under vacuum and purify the crude product via flash column chromatography (silica gel) or recrystallization from hot ethanol to yield the pure N-heteroaryl diphenylacetamide[5].
Biological Screening: CK-1δ Kinase Assay
Causality & Experimental Design
To determine the half-maximal inhibitory concentration (IC
-
Highly active kinase: Depletes ATP
Low luminescent signal. -
Effective kinase inhibitor: Prevents ATP depletion
High luminescent signal.
This methodology is chosen over radiometric assays (
High-throughput luminescent screening workflow for CK-1δ kinase activity and IC50 determination.
Step-by-Step Methodology
-
Buffer & Reagent Preparation:
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl
, 0.1 mg/mL Bovine Serum Albumin (BSA), and 50 µM Dithiothreitol (DTT). -
Enzyme/Substrate Mix: Recombinant human CK-1δ (16 ng/well) and dephosphorylated casein substrate.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized N-heteroaryl diphenylacetamides in 100% DMSO. Critical: The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation[1].
-
-
Pre-Incubation: In a solid black 96-well microplate, dispense 10 µL of the diluted test compound and 10 µL of the CK-1δ enzyme solution into each well. Incubate at room temperature for 15 minutes to allow for thermodynamic equilibrium of the enzyme-inhibitor complex.
-
Kinase Reaction: Initiate the phosphorylation event by adding 20 µL of the assay buffer containing ATP (final concentration 10 µM) and the casein substrate. Seal the plate and incubate at 30 °C for exactly 60 minutes.
-
Detection: Add 40 µL of the luminescent kinase reagent to each well. Incubate in the dark at room temperature for 10 minutes to stabilize the luminescent signal[1].
-
Data Acquisition & Self-Validation: Read the luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 seconds/well).
-
Validation System: Every plate must include a positive control (a known CK-1δ inhibitor such as PF-670462) and a negative vehicle control (1% DMSO). Calculate the Z'-factor; the assay is only validated if Z' > 0.5.
-
-
Analysis: Normalize the raw luminescence units to percentage inhibition. Fit the dose-response data using a four-parameter logistic non-linear regression model to extract the IC
values.
Quantitative Data Presentation
To contextualize the structure-activity relationship (SAR) and biological viability of this compound class, the following table summarizes representative data for optimized N-benzothiazolyl diphenylacetamide derivatives (such as IGS-2.7) compared to standard controls[1][2][3].
| Compound ID | Heteroaryl Scaffold | CK-1δ IC | BBB Permeability ( | |
| MR-3.15 | 2-Aminobenzothiazole | 3-Chlorophenyl, H | 240 ± 15 | 4.2 (Moderate) |
| IGS-2.7 | 2-Aminobenzothiazole | Diphenyl | 15 ± 3 | 12.5 (High) |
| PF-670462 | Pyrimidine derivative | N/A (Control) | 14 ± 2 | < 2.0 (Low) |
Data Interpretation: The introduction of the sterically bulky diphenyl moiety at the
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Application Notes and Protocols for the Novel Chemical Probe: N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide
Introduction: Unveiling a New Tool for Cellular Interrogation
The exploration of complex biological systems necessitates the development of precise molecular tools. Chemical probes, small molecules that selectively interact with a specific protein target, are indispensable for dissecting cellular pathways and validating novel therapeutic targets.[1] This document provides a comprehensive guide to the characterization and application of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide , a novel compound with potential as a chemical probe.
This molecule marries two pharmacologically relevant scaffolds: the benzothiophene core, known for its presence in a wide array of bioactive compounds, and the 2,2-diphenylacetamide moiety, a structural feature found in molecules with diverse biological activities, including anticonvulsant properties.[2][3][4] Given that this compound is not extensively characterized in the public domain, these notes are structured to guide the researcher from initial synthesis and validation to its application in cell-based assays. We will proceed on the hypothesis that its structural features may confer activity toward ion channels or other neurological targets, a common theme for related structures.[5][6]
Our philosophy is that a chemical probe is only as reliable as its characterization.[7] Therefore, the following protocols emphasize rigorous validation at each stage, ensuring that any observed biological effect can be confidently attributed to the modulation of its intended target.
Part 1: Synthesis and Physicochemical Characterization
A robust understanding of a chemical probe begins with its synthesis and fundamental properties. The proposed synthesis of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide is a straightforward amidation reaction.
Proposed Synthetic Route
The synthesis can be achieved by coupling 5-amino-1-benzothiophene with an activated form of 2,2-diphenylacetic acid, such as its acyl chloride.
Caption: Proposed synthesis of the target compound.
Protocol: Synthesis of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide
-
To a stirred solution of 5-amino-1-benzothiophene (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2), add a solution of 2,2-diphenylacetyl chloride (1.1 eq) in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Physicochemical Characterization
Before biological evaluation, it is critical to confirm the identity, purity, and solubility of the synthesized compound.
| Parameter | Method | Purpose |
| Identity Confirmation | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS) | To confirm the molecular structure and elemental composition of the synthesized compound. |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound, which should ideally be >95% for use as a chemical probe. |
| Solubility | Nephelometry or UV-Vis Spectroscopy in PBS and DMSO | To determine the solubility in aqueous buffers and organic solvents, which is crucial for preparing stock solutions and designing experiments. |
| Stability | HPLC-MS over time in relevant assay buffers | To assess the stability of the compound under experimental conditions and identify any potential degradation products. |
Part 2: A Roadmap for Validating a Novel Chemical Probe
The utility of a chemical probe is defined by its potency, selectivity, and well-understood mechanism of action. The following workflow provides a systematic approach to validating N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide.
Caption: Hypothetical pathway modulation by the probe.
By using this validated probe, researchers can selectively block a specific sodium channel and observe the downstream consequences on calcium influx and neurotransmitter release, thereby elucidating the channel's specific contribution to neuronal signaling.
Conclusion
N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide represents a promising, albeit uncharacterized, chemical scaffold. The protocols and validation workflow outlined in these application notes provide a comprehensive framework for establishing its utility as a selective chemical probe. Rigorous adherence to these validation principles will ensure that any data generated with this molecule is robust, reproducible, and correctly interpreted, ultimately enabling new insights into the complex biology of its target.
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Assay Guidance Manual. (2021). National Center for Biotechnology Information. [Link]
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Jeyanthi, P., & Muniyappan, N. (2018). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. Indian Journal of Pharmaceutical Sciences. [Link]
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Rapacz, A., et al. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Pharmaceuticals. [Link]
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Rapacz, A., et al. (2024). Discovery of New 3-(Benzo[ b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents-In Vitro and In Vivo Evaluation. PubMed. [Link]
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Ivanova, Y., et al. (2022). N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide. Molbank. [Link]
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Peng, T., et al. (2024). A benzothiophene-based fluorescent probe with dual-functional to polarity and cyanide for practical applications in living cells and real water samples. PubMed. [Link]
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Asadi, A., et al. (2017). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. PMC. [Link]
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Li, L., et al. (2010). Potent and selective 5-LO inhibitor bearing benzothiophene pharmacophore: discovery of MK-5286. PubMed. [Link]
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Razak, I. A., et al. (2014). Structural and Computational Studies of N-[(2,6- Diethylphenyl) carbamothioyl]-2,2- diphenylacetamide. Zenodo. [Link]
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Application Notes & Protocols: In Vitro Characterization of Benzothiophene-Based P2X7 Antagonists
Introduction: Targeting the P2X7 Receptor
The P2X7 receptor (P2X7R) stands out within the family of purinergic P2X receptors, which are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP).[1][2] Found predominantly on immune cells like macrophages and microglia, as well as in other cell types, P2X7R plays a critical role as a sensor for cellular danger and stress, responding to the high concentrations of ATP released from damaged or dying cells.[3][4] Its activation is a key driver in inflammation, pain, and has been implicated in various neurodegenerative disorders and cancers.[3][5]
A hallmark of P2X7R is its dual functionality. Brief stimulation by ATP opens a channel permeable to small cations like Ca²⁺ and Na⁺, while sustained activation leads to the formation of a large, non-selective membrane pore that allows the passage of molecules up to 900 Daltons (Da).[6][7][8][9][10] This pore formation is a critical step leading to downstream events, most notably the assembly and activation of the NLRP3 inflammasome, which culminates in the processing and release of potent pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[1][7][11][12]
Given its central role in inflammatory pathways, P2X7R has emerged as a significant therapeutic target.[3][12] Benzothiophene-based compounds represent a promising chemical class of P2X7R antagonists, demonstrating potential in modulating inflammatory responses. The development and characterization of these antagonists require a suite of robust and reliable in vitro assays to determine their potency, mechanism of action, and functional effects.
This guide provides detailed protocols for three essential in vitro assays designed to characterize benzothiophene-based P2X7R antagonists: the Calcium Flux Assay, the Dye Uptake (Pore Formation) Assay, and the IL-1β Release Assay. These protocols are designed to be self-validating systems, incorporating critical controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.
The P2X7R Signaling Cascade: From ATP Binding to Inflammation
Understanding the P2X7R signaling pathway is fundamental to designing and interpreting antagonism assays. The binding of high concentrations of extracellular ATP initiates a cascade of events that can be intercepted by antagonists at various points.
-
Initial Activation & Ion Flux: ATP binding triggers the rapid opening of the intrinsic P2X7R channel, causing an influx of extracellular calcium (Ca²⁺) and sodium (Na⁺) and an efflux of intracellular potassium (K⁺).[7][13] The rise in intracellular Ca²⁺ acts as a crucial second messenger.
-
Pore Formation: Sustained ATP stimulation causes the channel to dilate into a large, non-selective pore.[7][8]
-
Downstream Signaling: The combination of K⁺ efflux and other signals activates the NLRP3 inflammasome complex.[1] This multi-protein platform facilitates the activation of caspase-1, an enzyme that cleaves pro-IL-1β into its mature, secretable form.[12][14] P2X7R activation also engages other pathways, including MAPKs (p38, ERK, JNK) and PI3K/Akt.[6][13][15][16]
Caption: Workflow for the P2X7R Calcium Flux Assay.
C. Materials and Reagents
-
Cells: HEK293 cells stably expressing human P2X7R or a cell line with high endogenous expression (e.g., murine J774 macrophages, human THP-1 monocytes). [6]* Antagonist: Benzothiophene-based P2X7 antagonist stock solution (e.g., 10 mM in DMSO).
-
Agonist: ATP or BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) stock solution. BzATP is often preferred as it is more potent than ATP. [5][17]* Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing Ca²⁺ and Mg²⁺.
-
Calcium Indicator: Fluo-4 AM (stock solution in anhydrous DMSO). [18]* Dispersing Agent: Pluronic F-127 (20% w/v stock in DMSO) to aid dye loading. [18]* Plates: 96-well black, clear-bottom microplates.
-
Instrumentation: Fluorescence microplate reader with automated injection capabilities.
D. Step-by-Step Protocol
-
Cell Seeding: Seed P2X7-expressing cells into a 96-well black, clear-bottom plate at a density of ~5 x 10⁴ cells per well. Culture overnight to allow for adherence. [18][19]2. Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127. [18] * Aspirate the culture medium and wash cells once with 100 µL of HBSS.
-
Add 100 µL of the loading solution to each well and incubate for 45-60 minutes at 37°C in the dark. [18][20]3. Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. [6]Leave 90 µL of HBSS in each well after the final wash.
-
-
Compound Incubation:
-
Prepare serial dilutions of the benzothiophene antagonist in HBSS. Remember to include a vehicle control (e.g., 0.1% DMSO).
-
Add 10 µL of the diluted antagonist or vehicle to the appropriate wells. The final volume should be 100 µL.
-
Pre-incubate for 15-30 minutes at room temperature. [6]5. Measurement and Agonist Addition:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation (~494 nm) and emission (~516 nm) wavelengths for Fluo-4.
-
Record a baseline fluorescence (F₀) for 10-20 seconds. [18] * Using the plate reader's injector, add a pre-determined concentration of agonist (e.g., 10 µL of 10X ATP or BzATP to achieve a final EC₈₀ concentration) to all wells. [18] * Immediately continue recording the fluorescence intensity over time (e.g., every 1-2 seconds for 1-2 minutes).
-
E. Data Analysis and Interpretation
-
Calculate Response: The change in intracellular calcium is typically expressed as the ratio of the peak fluorescence (F_max) after agonist addition minus the baseline fluorescence (F₀), normalized to the baseline (ΔF/F₀ = (F_max - F₀) / F₀).
-
Determine IC₅₀: Plot the percent inhibition of the calcium response against the log concentration of the benzothiophene antagonist. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of antagonist required to inhibit 50% of the maximal agonist response.
Assay Protocol 2: Dye Uptake (Pore Formation) Assay
A. Principle and Rationale
This assay directly measures the second key feature of P2X7R activation: the formation of a large, non-selective pore. [6][7]This is a critical functional readout, as pore formation is linked to the downstream activation of the inflammasome. The assay uses a fluorescent dye, such as YO-PRO-1 or Ethidium Bromide (EtBr), which is normally impermeant to the cell membrane but can pass through the large pore formed by activated P2X7R. [6][19][21]Once inside the cell, the dye intercalates with nucleic acids, leading to a significant increase in fluorescence. Antagonists are quantified by their ability to prevent this dye uptake.
B. Experimental Workflow
Caption: Step-by-step workflow for the P2X7R Dye Uptake Assay.
C. Materials and Reagents
-
Cells: As described in the Calcium Flux Assay.
-
Antagonist: Benzothiophene-based P2X7 antagonist stock solution.
-
Agonist: ATP or BzATP stock solution. High concentrations (mM range for ATP) are typically required to induce robust pore formation. [7][22]* Assay Buffer: Low-divalent cation saline solution (e.g., HBSS without added Ca²⁺/Mg²⁺) is often used, as divalent cations can inhibit P2X7R activity. [5][23]* Fluorescent Dye: YO-PRO-1 Iodide or Ethidium Bromide (EtBr).
-
Plates: 96-well black, clear-bottom microplates.
-
Instrumentation: Fluorescence microplate reader.
D. Step-by-Step Protocol
-
Cell Seeding & Culture: Follow Step 1 from the Calcium Flux protocol.
-
Compound Incubation:
-
Gently wash the cells once with 100 µL of assay buffer.
-
Prepare serial dilutions of the antagonist in assay buffer.
-
Add 50 µL of the diluted antagonist or vehicle control to the appropriate wells and incubate for 15-30 minutes at room temperature or 37°C. [19]3. Dye and Agonist Addition:
-
Prepare a 2X working solution of the agonist and dye in assay buffer. For example, to achieve a final concentration of 1 µM YO-PRO-1 and 1 mM ATP. [19] * Add 50 µL of the 2X agonist/dye solution to all wells. [19]4. Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes). [19] * Use an excitation wavelength of ~491 nm and emission of ~509 nm for YO-PRO-1, or ~525 nm excitation and ~605 nm emission for EtBr. [6][19]
-
E. Data Analysis and Interpretation
-
Calculate Response: The rate of dye uptake (slope of the fluorescence intensity versus time curve) is used as the measure of P2X7R pore activity.
-
Determine IC₅₀: Plot the percent inhibition of the rate of dye uptake against the log concentration of the antagonist. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Assay Protocol 3: Interleukin-1β (IL-1β) Release Assay
A. Principle and Rationale
This assay measures a key downstream physiological outcome of P2X7R activation in immune cells: the release of the pro-inflammatory cytokine IL-1β. [1][7][14]It is considered a crucial functional assay as it assesses the antagonist's ability to inhibit a major inflammatory event. The release of IL-1β is a two-step process. [14]First, a "priming" signal, typically provided by lipopolysaccharide (LPS), upregulates the expression of pro-IL-1β and components of the NLRP3 inflammasome. [6][14]Second, the P2X7R activation signal (e.g., ATP) triggers inflammasome assembly and caspase-1 activation, leading to the cleavage of pro-IL-1β and the release of its mature form. [1][7]The amount of released IL-1β is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
B. Experimental Workflow
Caption: Workflow for the P2X7R-mediated IL-1β Release Assay.
C. Materials and Reagents
-
Cells: Murine J774 macrophages or human THP-1 monocytes differentiated into macrophages.
-
Antagonist: Benzothiophene-based P2X7 antagonist stock solution.
-
Priming Agent: Lipopolysaccharide (LPS) from E. coli.
-
Agonist: High-purity, low-endotoxin ATP.
-
Culture Medium: RPMI or DMEM supplemented with 10% FBS.
-
ELISA Kit: Commercial ELISA kit specific for murine or human IL-1β.
-
Plates: Standard tissue culture plates (e.g., 24- or 48-well).
D. Step-by-Step Protocol
-
Cell Seeding and Priming:
-
Seed J774 or differentiated THP-1 cells in a culture plate and allow them to adhere.
-
Prime the cells by adding LPS to the culture medium (e.g., final concentration of 1 µg/mL) and incubate for 4 hours at 37°C. [6]2. Compound Incubation:
-
After priming, wash the cells with fresh, serum-free medium.
-
Add medium containing serial dilutions of the benzothiophene antagonist or vehicle control.
-
Pre-incubate for 30 minutes at 37°C. [23][24]3. P2X7R Activation:
-
Add ATP to a final concentration known to elicit a robust response (e.g., 5 mM).
-
Incubate for 30-60 minutes at 37°C. [6]4. Supernatant Collection:
-
Carefully collect the cell culture supernatant from each well.
-
If necessary, centrifuge the supernatant to pellet any detached cells or debris.
-
-
ELISA:
-
Quantify the concentration of IL-1β in the collected supernatants using a commercial ELISA kit.
-
Follow the manufacturer's protocol precisely, including the generation of a standard curve.
-
E. Data Analysis and Interpretation
-
Calculate IL-1β Concentration: Use the standard curve from the ELISA to determine the concentration of IL-1β (in pg/mL or ng/mL) in each sample.
-
Determine IC₅₀: Plot the percent inhibition of IL-1β release against the log concentration of the antagonist. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Control for Cytotoxicity: It is crucial to run a parallel cytotoxicity assay (e.g., LDH release assay) to ensure that the observed reduction in IL-1β is due to specific P2X7R antagonism and not general compound toxicity. [16]
Data Summary and Interpretation
The potency of a benzothiophene-based antagonist can vary between assays, reflecting the different aspects of P2X7R function being measured. A summary table is essential for comparing these values.
| Assay Type | Measured Endpoint | Hypothetical IC₅₀ (Compound XYZ) |
| Calcium Flux | Inhibition of Ca²⁺ Influx | 15 nM |
| Dye Uptake | Inhibition of YO-PRO-1 Uptake | 50 nM |
| IL-1β Release | Inhibition of Cytokine Release | 45 nM |
Interpretation:
-
Differences in IC₅₀ values are common. For instance, a compound might be more potent at blocking the initial ion flux than the subsequent, more complex process of pore formation or cytokine release.
-
These data, taken together, provide a comprehensive profile of the antagonist's mechanism of action. A compound that is potent in all three assays is likely a strong candidate for further development.
References
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Diagram of P2X7R involved in signaling pathways. P2X7R activation... - ResearchGate. Available from: [Link]
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The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? - Frontiers. Available from: [Link]
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Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC - NIH. Available from: [Link]
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An Improved Method for P2X7R Antagonist Screening | PLOS One - Research journals. Available from: [Link]
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Overview of the P2X7-mediated signaling pathway. P2X7R triggers the... - ResearchGate. Available from: [Link]
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The P2X7 Receptor Drives Microglial Activation and Proliferation: A Trophic Role for P2X7R Pore - PMC. Available from: [Link]
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The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC. Available from: [Link]
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An Improved Method for P2X7R Antagonist Screening - PMC - PubMed Central. Available from: [Link]
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High throughput functional assays for P2X receptors - PubMed. Available from: [Link]
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Establishment of an assay for P2X7 receptor-mediated cell death - PubMed. Available from: [Link]
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Physiological Roles and Potential Therapeutic Applications of the P2X7 Receptor in Inflammation and Pain - MDPI. Available from: [Link]
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Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications. Available from: [Link]
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Mechanism of action of species-selective P2X7 receptor antagonists - PMC. Available from: [Link]
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Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - MDPI. Available from: [Link]
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ADP and AMP Induce Interleukin-1β Release from Microglial Cells through Activation of ATP-Primed P2X7 Receptor Channels | Journal of Neuroscience. Available from: [Link]
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and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO. Available from: [Link]
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Agonist potency at P2X7 receptors is modulated by structurally diverse lipids - PMC - NIH. Available from: [Link]
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P2X7 receptor antagonism increases regulatory T cells and reduces clinical and histological graft-versus-host disease in a humanised mouse model - Portland Press. Available from: [Link]
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P2X7 transmembrane pore formation measured by ethidium uptake. The... - ResearchGate. Available from: [Link]
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Rat P2X7 Receptor Show Functional Independence Between Macropore Formation and Scavenger Activity - PMC. Available from: [Link]
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CALCIUM FLUX PROTOCOL. Available from: [Link]
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Mechanism of action of species-selective P2X(7) receptor antagonists - PubMed. Available from: [Link]
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P2X7 activation induces IL-1β release. LPS-primed J774 cells in... - ResearchGate. Available from: [Link]
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Structural basis for subtype-specific inhibition of the P2X7 receptor - PMC. Available from: [Link]
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Highly‐expressed P2X7 receptor promotes growth and metastasis of human HOS/MNNG osteosarcoma cells via PI3K/Akt/GSK3β/β‐catenin and mTOR/HIF1α/VEGF signaling - PMC. Available from: [Link]
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P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages - PMC. Available from: [Link]
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Identification of a novel P2X7 antagonist using structure-based virtual screening - Frontiers. Available from: [Link]
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Differential regulation of P2X7 receptor activation by extracellular NAD and ecto-ARTs in murine macrophages and T cells - PMC. Available from: [Link]
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Role of P2X7 Receptors in Release of IL-1β: A Possible Mediator of Pulmonary Inflammation. Available from: [Link]
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Activation of P2X7 Receptors in Peritoneal and Meningeal Mast Cells Detected by Uptake of Organic Dyes - Frontiers. Available from: [Link]
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The P2X7 receptor–pannexin connection to dye uptake and IL-1β release - PMC. Available from: [Link]
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Mechanism of action of species-selective P2X7 receptor antagonists - ResearchGate. Available from: [Link]
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Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening | Journal of Chemical Information and Modeling. Available from: [Link]
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P2X7 receptors exhibit at least three modes of allosteric antagonism - PMC - NIH. Available from: [Link]
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Activation of the Rat P2X7 Receptor by Functionally Different ATP Activation Sites - MDPI. Available from: [Link]
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P2X7 Receptor-Related Genetic Mouse Models – Tools for Translational Research in Psychiatry - Frontiers. Available from: [Link]
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Troubleshooting & Optimization
Purification of benzothiophene amides by flash column chromatography
Technical Support Center: Benzothiophene Amide Purification Status: Online | Operator: Senior Application Scientist Dr. A. Vance
Welcome to the Separation Science Hub. You are likely here because benzothiophene amides present a specific "perfect storm" of chromatographic challenges: the lipophilicity of the benzothiophene core often fights against the polarity and hydrogen-bonding potential of the amide linkage.
This guide is not a generic manual. It is a troubleshooting logic engine designed to resolve the specific physicochemical conflicts occurring in your column.
Part 1: The Physics of the Problem (Root Cause Analysis)
Before troubleshooting, you must understand the interaction mechanism. Benzothiophene amides interact with silica gel (
-
Hydrogen Bonding: The amide nitrogen (donor) and carbonyl oxygen (acceptor) interact strongly with acidic silanol groups (
) on the stationary phase. This is the primary cause of tailing . - Interactions: The electron-rich benzothiophene system can engage in non-covalent interactions, particularly if the silica is not highly pure, though this is secondary to the amide effect.
Part 2: Pre-Run Decision Matrix (Sample Loading)
The #1 cause of failed separations for this class of compounds is improper loading. Benzothiophene amides are often "brick dust"—insoluble in hexanes but soluble in DCM or DMSO.
Visual 1: Loading Strategy Decision Tree Caption: Logic flow for determining the optimal loading technique based on compound solubility.
Part 3: Troubleshooting Tickets (Q&A)
Ticket #001: "My compound streaks across the column and elutes over 20 fractions."
Diagnosis: Uncontrolled Hydrogen Bonding. The amide moiety is H-bonding with free silanols on the silica surface. As the compound moves down the column, these "sticky" sites retard the mass transfer, causing the peak to widen (tail).
Protocol:
-
The Modifier Fix: Add a basic modifier to your mobile phase. This effectively "caps" the acidic silanols before your amide can interact with them [1].
-
Standard: 0.1% to 1.0% Triethylamine (TEA) or
in the organic component. -
Note: If using TEA, you must flush the column post-run to remove the amine smell.
-
-
The Solvent Switch: If Hexane/EtOAc fails, switch to DCM/MeOH .
-
Why? Methanol is a protic solvent. It competes for the hydrogen bonding sites on the silica, effectively displacing your amide and sharpening the peak.
-
Data: Modifier Efficacy Table
| Modifier | Concentration | Mechanism | Best For |
| Triethylamine (TEA) | 0.1 - 1.0% | Silanol Neutralization | Standard silica, Hex/EtOAc gradients |
| Ammonium Hydroxide | 0.5 - 1.0% | Silanol Neutralization | Highly polar amides, DCM/MeOH gradients |
| Acetic Acid | 0.1 - 0.5% | Protonation | Only if the amide has an acidic proton (e.g., sulfonamides) |
Ticket #002: "The compound precipitated at the top of the column (Head of Column Clogging)."
Diagnosis: Solubility Mismatch (The "Crash Out"). You likely dissolved the sample in a strong solvent (like 100% DCM or Acetone) and injected it into a non-polar equilibration solvent (like 100% Hexane). The compound immediately precipitated upon hitting the hexane.
Protocol: The Dry Load Technique Do not attempt liquid loading for benzothiophene amides unless they are highly soluble in Hexane/Heptane.
-
Dissolve: Dissolve crude material in the minimum amount of DCM or Acetone.
-
Adsorb: Add Celite 545 (diatomaceous earth) or Silica Gel at a ratio of 1:3 (Sample:Sorbent).
-
Expert Tip: Celite is inert and allows faster flow; Silica gives better resolution but higher backpressure [2].
-
-
Evaporate: Rotovap until a free-flowing powder is obtained. Crucial: Ensure no solvent smell remains.
-
Load: Pour the powder into a solid load cartridge (SLR) or place it directly on top of the column piston (if using manual columns), then add a layer of sand.
Ticket #003: "I cannot separate the benzothiophene amide from the amine starting material."
Diagnosis: Similar Polarity / Co-elution. Precursor amines often streak, overlapping with the amide product.
Protocol:
-
TLC Visualization Check: Benzothiophenes are UV active (often bright blue/purple under 254nm). Amines are often UV weak. Use a stain like Ninhydrin (for amines) or KMnO4 to distinguish the spots on TLC before running the column.
-
pH Adjustment:
-
Amines are basic.[1] Amides are neutral.
-
Run the column with 1% TEA . This keeps the amine starting material deprotonated (free base) and moving faster, or conversely, use a slightly acidic mobile phase to protonate the amine (making it stick to the baseline) while the amide elutes [3].
-
Part 4: Optimization Workflow
Visual 2: Mobile Phase Optimization Loop
Caption: Iterative process for maximizing resolution (
References
-
Biotage. (2023).[1][2] Strategies for the Purification of Amides and Basic Compounds. Biotage Blog. [Link]
-
Teledyne ISCO. (2023). Sample Loading Techniques for Large Scale Flash Chromatography. Teledyne ISCO Application Notes. [Link]
Sources
Technical Support Center: Stabilizing Diphenylacetamide Derivatives in Solution
Welcome to the technical support center for handling diphenylacetamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges, specifically hydrolysis, when working with these compounds in solution. Here, we move beyond simple procedural lists to explain the underlying chemical principles governing the stability of these molecules. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to proactively design robust experimental and formulation strategies.
Understanding the Challenge: The Susceptibility of the Amide Bond
The core of a diphenylacetamide derivative is the amide functional group (-C(O)N-). While generally more resistant to hydrolysis than esters, the amide bond is not invulnerable.[1][2][3] Under certain conditions, it can undergo nucleophilic attack by water, leading to the cleavage of the C-N bond and the formation of diphenylacetic acid and the corresponding amine. This degradation can compromise the integrity of your experiments, lead to inaccurate analytical results, and reduce the therapeutic efficacy of drug candidates.
The stability of the amide bond is a result of resonance delocalization, which imparts a partial double-bond character to the C-N bond.[4] However, this stability can be compromised by several factors, which we will explore in detail.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding the handling of diphenylacetamide derivatives in solution.
Q1: I'm seeing unexpected peaks in my HPLC analysis of a stored diphenylacetamide solution. What could be happening?
A1: The appearance of new peaks in your chromatogram upon storage is a strong indicator of degradation.[5] The most probable cause is hydrolysis, which would result in the formation of diphenylacetic acid and the corresponding amine.
-
Troubleshooting Steps:
-
Peak Identification: Utilize LC-MS to determine the mass-to-charge ratio (m/z) of the unexpected peaks. Compare these masses with the molecular weights of the potential hydrolysis products.[5]
-
Forced Degradation Study: To confirm the identity of the degradants, intentionally subject a fresh sample of your compound to hydrolytic conditions (e.g., acidic and basic solutions at elevated temperatures).[5] This will generate the degradation products, allowing for a direct comparison of retention times and mass spectra with the unexpected peaks in your stored sample.
-
Review Storage Conditions: Evaluate the pH, solvent, temperature, and light exposure of your stored solution. Each of these factors can significantly influence the rate of hydrolysis.
-
Q2: What is the primary mechanism of diphenylacetamide hydrolysis?
A2: The hydrolysis of diphenylacetamide derivatives proceeds via a nucleophilic acyl substitution mechanism.[6] Water, or a hydroxide ion, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the amide. This reaction can be catalyzed by both acids and bases.[7][8][9]
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile like water.[6][7]
-
Base-Catalyzed Hydrolysis: A hydroxide ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon.[6]
The diagram below illustrates the general pathway for both acid and base-catalyzed hydrolysis.
Caption: General mechanisms of acid and base-catalyzed hydrolysis of diphenylacetamide derivatives.
Q3: How does pH influence the stability of my compound in solution?
A3: The rate of amide hydrolysis is highly dependent on pH.[10][11] Generally, the hydrolysis rate is at its minimum in the neutral pH range (approximately pH 5-7) and increases significantly under both acidic and basic conditions.[10][11] This is because both H+ and OH- ions can catalyze the reaction.[9] Therefore, maintaining a solution pH close to neutral is a critical first step in preventing degradation.
Q4: Can the choice of solvent affect the stability of my diphenylacetamide derivative?
A4: Absolutely. The solvent plays a crucial role in the stability of amides.
-
Aqueous vs. Non-Aqueous Solvents: Hydrolysis, by definition, requires water.[1] Therefore, using non-aqueous solvents or minimizing the water content in your formulation can significantly reduce the rate of degradation.[12][13]
-
Solvent Polarity and Hydrogen Bonding: The ability of a solvent to donate or accept hydrogen bonds can influence the stability of the amide group.[14] Water is a polar, protic solvent that can effectively solvate the transition state of the hydrolysis reaction, thereby accelerating it.
Troubleshooting Guide: A Proactive Approach to Stability
This table provides a structured approach to identifying and resolving common stability issues encountered with diphenylacetamide derivatives in solution.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of new peaks in HPLC/LC-MS after storage | Hydrolysis due to inappropriate pH, high temperature, or prolonged storage in aqueous solution.[5] | 1. Confirm Degradation: Use LC-MS to identify the new peaks as hydrolysis products. 2. Optimize pH: Adjust the solution pH to a neutral range (pH 5-7) using a suitable buffer system.[5] 3. Reduce Temperature: Store solutions at lower temperatures (e.g., 4°C or -20°C) to decrease the reaction rate.[5] 4. Use Fresh Solutions: Prepare solutions fresh whenever possible and minimize long-term storage. |
| Decrease in the concentration of the parent compound over time | Hydrolysis or other degradation pathways. | 1. Perform a Stability Study: Systematically evaluate the stability of your compound under different conditions (pH, temperature, solvent) to determine the optimal storage parameters. 2. Consider Non-Aqueous Solvents: If compatible with your experimental design, consider using solvents with low water content like acetonitrile, ethanol, or propylene glycol.[13] |
| Precipitation or cloudiness in the solution | Formation of less soluble degradation products (e.g., diphenylacetic acid). | 1. Analyze the Precipitate: Isolate and analyze the precipitate to confirm its identity. 2. Address the Root Cause: Implement the strategies outlined above to prevent the degradation that leads to precipitation. |
| Inconsistent experimental results | Degradation of the compound leading to a lower effective concentration. | 1. Verify Compound Integrity: Always analyze the purity and concentration of your stock and working solutions before critical experiments. 2. Implement Strict Storage Protocols: Establish and adhere to validated storage conditions to ensure the consistency of your starting materials. |
Experimental Protocols: Ensuring Robust Data
To proactively address stability, it is essential to perform systematic studies. Below are foundational protocols for assessing and mitigating the hydrolysis of diphenylacetamide derivatives.
Protocol 1: pH-Rate Profile Study
This experiment will determine the pH at which your diphenylacetamide derivative exhibits maximum stability.
Objective: To determine the rate of hydrolysis as a function of pH.
Materials:
-
Diphenylacetamide derivative stock solution (e.g., in acetonitrile)
-
A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10)
-
HPLC or UPLC system with a suitable column and detection method (UV or MS)
-
Constant temperature incubator or water bath
Procedure:
-
Prepare a set of solutions of your compound at a fixed concentration in each of the different pH buffers.
-
Incubate all solutions at a constant, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.[5]
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately quench the degradation reaction by neutralizing the aliquot (if necessary) and/or diluting it with the mobile phase.
-
Analyze the samples by HPLC or UPLC to quantify the remaining concentration of the parent compound.
-
Plot the natural logarithm of the concentration of the parent compound versus time for each pH. The slope of this line will give you the observed rate constant (k_obs) for hydrolysis at that pH.
-
Plot log(k_obs) versus pH to generate the pH-rate profile. The minimum of this curve represents the pH of maximum stability.
Protocol 2: Forced Degradation Study
This study is crucial for identifying potential degradation products and developing a stability-indicating analytical method.
Objective: To intentionally degrade the diphenylacetamide derivative under various stress conditions to identify degradation products.
Materials:
-
Diphenylacetamide derivative
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Heating block or oven
-
Photostability chamber (optional)
-
LC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., 60°C) for a defined period (e.g., 24 hours).[5]
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat (e.g., 60°C) for a defined period.[5]
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a defined period.
-
Thermal Degradation: Heat a solid sample of the compound at an elevated temperature.
-
Photodegradation: Expose a solution of the compound to UV and visible light.
-
Analyze all stressed samples by LC-MS to identify and characterize the degradation products.
The workflow for investigating unexpected peaks and performing a forced degradation study is visualized below.
Caption: Workflow for troubleshooting unexpected peaks in chromatographic analysis.
Advanced Strategies for Stabilization
For particularly labile diphenylacetamide derivatives, more advanced formulation strategies may be necessary.
-
Lyophilization (Freeze-Drying): Removing water from the formulation through lyophilization is a highly effective method for preventing hydrolysis during long-term storage.[15] The solid, lyophilized product can then be reconstituted with the appropriate solvent immediately before use.
-
Use of Excipients:
-
Buffers: As established, buffers are essential for maintaining the optimal pH.[16]
-
Co-solvents: Incorporating co-solvents like propylene glycol or ethanol can reduce the water activity and slow down hydrolysis.[13]
-
Complexing Agents: Cyclodextrins can form inclusion complexes with the drug molecule, potentially shielding the amide bond from hydrolytic attack.[16]
-
-
Microencapsulation: Encapsulating the drug within a protective polymer matrix can provide a physical barrier against water and other destabilizing agents.[15][17]
By understanding the chemical principles of amide hydrolysis and systematically applying the troubleshooting and experimental strategies outlined in this guide, you can ensure the integrity and stability of your diphenylacetamide derivatives in solution, leading to more reliable and reproducible research outcomes.
References
- Solvent effects on the stability of simple secondary amides. RSC Publishing.
- The Impact of Formulation Strategies on Drug Stability and Bioavailability. JOCPR.
- Formulation Strategies for Enhancing Drug Stability. Scribd.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
- Amide–Amide and Amide–Water Hydrogen Bonds: Implications for Protein Folding and Stability. PMC.
- Strategies for Resolving Stability Issues in Drug Formul
- A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Allied Academies.
- Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH.
- Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC.
- N-(2-chlorobenzyl)-2,2-diphenylacetamide stability issues in solution. Benchchem.
- Understanding the chemical basis of drug stability and degrad
- Amide Drug Stability and Hydrolysis. Scribd.
- Principles of Drug Action 1, Spring 2005, Amides. Unknown Source.
- Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature w
- Amide Bond Activation of Biological Molecules. PMC - NIH.
- Hydrolysis of Esters and Amides. Dalal Institute.
- How to prevent hydrolysis in a drug. Quora.
- HYDROLYSIS REACTIONS. Unknown Source.
- Understanding the Mechanism of Phenylacetic Anhydride Hydrolysis: An In-depth Technical Guide. Benchchem.
- 5.4: Hydrolysis Reactions. Chemistry LibreTexts.
- pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
Sources
- 1. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. esisresearch.org [esisresearch.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. alliedacademies.org [alliedacademies.org]
- 13. scribd.com [scribd.com]
- 14. Solvent effects on the stability of simple secondary amides [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. jocpr.com [jocpr.com]
- 16. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 17. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low reactivity of 5-aminobenzothiophene in amide coupling
Overcoming Low Reactivity of 5-Aminobenzothiophene in Amide Coupling
Welcome to the Technical Support Center. If you are experiencing low yields, unreacted starting materials, or extensive side-product formation when attempting to couple 5-aminobenzothiophene with a carboxylic acid, you are encountering a well-documented challenge in organic synthesis.
This guide provides a tiered, causality-driven troubleshooting framework to overcome the inherent low nucleophilicity of heteroaromatic amines.
Root Cause Analysis: The "Deactivated" Amine Problem
Standard amide coupling relies on converting a carboxylic acid into an activated ester (e.g., via EDC/HOBt or HATU), which is then attacked by an amine. 5-Aminobenzothiophene routinely fails in these standard conditions.
The Causality: The sulfur atom in the benzothiophene ring exerts a strong electron-withdrawing inductive effect, while the extended aromatic system delocalizes the nitrogen's lone pair. This drastically reduces the pKa and nucleophilicity of the amine. When standard coupling reagents are used, the activated ester forms successfully but sits unreacted in solution. Over time, this intermediate undergoes degradation pathways: it either hydrolyzes back to the acid, rearranges into an unreactive N-acylurea, or reacts with another molecule of acid to form a symmetrical anhydride.
To succeed, we must alter the reaction kinetics by either generating a hyper-electrophilic carbonyl species or converting the amine into a hyper-nucleophilic amide anion.
Mechanistic divergence in amide coupling with deactivated amines.
Tiered Troubleshooting Strategies & Protocols
Do not immediately jump to harsh conditions. Follow this tiered approach, validating your results via LC-MS at each stage.
Tier 1: Propylphosphonic Anhydride (T3P)
Why it works: T3P is an exceptional reagent for poorly nucleophilic amines . It forms a highly reactive mixed anhydride that resists rearrangement, allowing the slow-reacting 5-aminobenzothiophene time to attack. It also minimizes epimerization if your acid has an
Step-by-Step Methodology:
-
Charge a dry flask with the carboxylic acid (1.0 equiv) and 5-aminobenzothiophene (1.1 equiv).
-
Dissolve in anhydrous EtOAc or DMF (0.2 M).
-
Add pyridine or
-diisopropylethylamine (DIPEA) (3.0 equiv). -
Add T3P (50% wt solution in EtOAc, 1.5 equiv) dropwise at room temperature.
-
Heat the reaction to 60–80 °C and stir for 12–24 hours.
-
Workup: Wash with saturated aqueous NaHCO
, then 1M HCl. T3P byproducts are highly water-soluble and will partition into the aqueous layer.
Tier 2: TCFH / Catalytic Oxyma (The Hyper-Reactive Approach)
Why it works: TCFH (
Workflow for TCFH-mediated amide coupling of deactivated amines.
Step-by-Step Methodology:
-
Dissolve the carboxylic acid (1.0 equiv) and 5-aminobenzothiophene (1.2 equiv) in anhydrous MeCN (0.1 M).
-
Add Oxyma (0.2 equiv as catalyst) and
-methylmorpholine (NMM) (2.5 equiv). -
Cool to 0 °C and add TCFH (1.2 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Self-Validation Marker: The reaction should turn a distinct yellow/orange upon TCFH addition. LC-MS will show rapid consumption of the acid.
Tier 3: In Situ Acid Chloride Generation (Ghosez's Reagent)
Why it works: If TCFH fails, you must bypass activated esters entirely. Ghosez's reagent (1-chloro-
Step-by-Step Methodology:
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) under N
. -
Add Ghosez's reagent (1.2 equiv) dropwise at 0 °C. Stir for 1 hour at room temperature to form the acid chloride.
-
In a separate flask, dissolve 5-aminobenzothiophene (1.1 equiv) and DIPEA (2.0 equiv) in DCM.
-
Transfer the acid chloride solution dropwise to the amine solution at 0 °C.
-
Stir for 2 hours. Quench with water and extract with DCM.
Tier 4: The "Sledgehammer" (NaHMDS Anion Coupling)
Why it works: When the amine is completely unreactive due to extreme steric or electronic deactivation, you must deprotonate it to form an amide anion (
Step-by-Step Methodology:
-
Dissolve 5-aminobenzothiophene (1.1 equiv) in anhydrous THF (0.1 M) under N
. -
Cool to -78 °C. Add NaHMDS (1.0 M in THF, 1.2 equiv) dropwise. Stir for 30 minutes to form the anion.
-
Add the pre-formed activated ester or acid chloride (1.0 equiv, dissolved in THF) dropwise.
-
Stir for 1 hour at -78 °C, then slowly warm to room temperature.
-
Self-Validation Marker: Quench a 50
L aliquot in MeOH. If LC-MS shows only methyl ester, the amine was not successfully deprotonated, or moisture quenched the anion.
Quantitative Reagent Comparison
Use the following table to select the appropriate strategy based on your specific substrate constraints.
| Reagent Strategy | Relative Reactivity | Epimerization Risk ( | Primary Byproducts | Scalability / Cost |
| EDC / HOBt | Low | Moderate | Water-soluble urea | High / Low Cost |
| T3P | Moderate | Very Low | Water-soluble phosphates | High / Moderate Cost |
| TCFH / Oxyma | High | Low | Tetramethylurea | Medium / High Cost |
| Ghosez's Reagent | Very High | High | Isobutyramide | Low / High Cost |
| NaHMDS (Anion) | Extreme | Very High | HMDSA | Medium / Low Cost |
Frequently Asked Questions (FAQs)
Q: My LC-MS shows complete consumption of the carboxylic acid, but no product. Instead, I see a mass corresponding to exactly twice the mass of my acid minus water. What happened? A: You are observing the formation of a symmetrical anhydride. Because 5-aminobenzothiophene is so poorly nucleophilic, the activated ester had time to react with a second equivalent of unactivated carboxylate. Solution: Switch to a more electrophilic method (Tier 2 or 3) or pre-deprotonate the amine (Tier 4).
Q: Can I use microwave irradiation to force the EDC/HOBt coupling? A: Yes, microwave heating (100–120 °C) can provide the necessary activation energy for heteroaromatic amines. However, EDC degrades rapidly at these temperatures. If using microwave heating, pair it with DIC/HOAt or T3P , which are thermally stable up to 120 °C.
Q: My carboxylic acid has an
References
-
Magano, J. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, 2022, 26(6), 1562-1689.[Link]
-
Li, Q., Napier, S., Singh, A. N., et al. "General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection." Chemical Communications, 2025, 61, 721-724.[Link]
-
Devos, A., Riehl, J., Rousseau, L., Boviatsis, P. "Synthesis of acid chlorides under neutral conditions: preparation of 1-chloro-N,N,2-trimethylpropenylamine." Journal of the Chemical Society, Chemical Communications, 1979, 1180-1181.[Link]
Minimizing side products in diphenylacetyl chloride reactions
Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.
Diphenylacetyl chloride (DPAC) presents a unique challenge compared to standard aliphatic acid chlorides. The presence of two phenyl rings on the
This guide bypasses generic advice to focus on the specific competition between substitution (desired) and elimination (undesired) that dictates the success of your workflow.
Module 1: Synthesis Integrity (Upstream)
Objective: Synthesize high-purity DPAC without thermal degradation.
Q: My crude DPAC is yellow or orange. Is this acceptable?
Status: Critical Warning. Diagnosis: Pure DPAC is a white crystalline solid (m.p. 51–53°C) or a colorless oil. A yellow/orange hue indicates the formation of diphenylketene or its oligomers due to thermal stress or trace base contamination. The Fix:
-
Catalytic Control: Do not rely on boiling
alone. Use Dimethylformamide (DMF) as a catalyst.[1] This allows the reaction to proceed at lower temperatures (refluxing benzene/toluene rather than neat reflux), minimizing thermal elimination. -
The Vilsmeier Mechanism: DMF reacts with
to form the highly reactive Vilsmeier-Haack intermediate (chloroiminium ion). This species reacts with the carboxylic acid rapidly, preventing the need for prolonged heating.
Protocol Adjustment:
-
Standard: Reflux Diphenylacetic acid +
(excess) Slow, requires high heat. -
Optimized: Add 1-2 drops of dry DMF per 50g of acid. Reaction time often decreases from 4 hours to 1 hour.
Visualization: The DMF Catalytic Cycle
Figure 1: The catalytic cycle of DMF converts the acid to the acid chloride via a highly reactive chloroiminium species, bypassing the high energy barrier of direct reaction.
Module 2: Reaction Optimization (Downstream)
Objective: Coupling DPAC with amines/alcohols without ketene formation.
Q: Upon adding base (TEA/DIPEA), my reaction turns deep red and yield drops. Why?
Diagnosis: You are witnessing the E1cB elimination pathway .
Because the
The Fix:
-
Base Switching: Switch to inorganic bases (Schotten-Baumann conditions) or weaker organic bases if solubility permits.
-
Preferred:
or in a biphasic system (DCM/Water). -
Alternative: Pyridine (less basic than TEA,
5.2 vs 10.7).
-
-
Inverse Addition: Never add DPAC to a solution of Amine + Excess Base. Instead, slowly add the Base to the mixture of DPAC + Amine at
. This ensures the base is consumed by the generated HCl immediately, rather than deprotonating the DPAC.
Data: Base Compatibility Table
| Base Type | Risk Level | Mechanism | Recommendation |
| Triethylamine (TEA) | High | Rapidly deprotonates | Avoid if possible; use strict |
| DIPEA (Hünig's Base) | High | Steric bulk does not prevent proton abstraction here. | Avoid. |
| Pyridine | Medium | Weaker base; slower elimination. | Acceptable with temp control. |
| Low | Acts as acid scavenger in aqueous phase only. | Recommended (Biphasic). |
Visualization: The Ketene Trap
Figure 2: The competition between direct nucleophilic acyl substitution (Green) and base-mediated elimination to diphenylketene (Red).
Module 3: Purification & Storage
Q: My product is sticky and smells like acid after storage.
Diagnosis: Hydrolysis. DPAC is highly moisture-sensitive.[2] The "sticky" nature is often due to the formation of Diphenylacetic acid (solid) mixed with liquid impurities or trace solvents. The Fix:
-
Azeotropic Drying: Before attempting crystallization, ensure all thionyl chloride is removed. Add dry Toluene to the crude oil and rotary evaporate. Repeat 2x. This acts as a "chaser" to remove trapped
and HCl. -
Crystallization: Recrystallize from boiling anhydrous hexane .
-
Protocol: Dissolve crude oil in minimum boiling hexane. Add activated charcoal (optional). Filter hot. Cool to
. If oiling occurs, scratch the glass to induce nucleation.
-
-
Storage: Store under Argon/Nitrogen in a desiccator. Tape the cap with Parafilm.
References
-
Organic Syntheses, Coll.[3][4][5] Vol. 6, p. 392 (1988); Vol. 52, p. 36 (1972). Diphenylketene [Ethenone, diphenyl-]. (Detailed procedure for DPAC synthesis and its conversion to ketene).
-
Organic Syntheses, Coll. Vol. 4, p. 339 (1963); Vol. 39, p. 13 (1959).Acid Chlorides: Catalytic effect of DMF. (Foundational text on Vilsmeier-Haack mechanism in acid chloride synthesis).
-
Master Organic Chemistry.Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.
-
Tidwell, T. T.Ketenes. John Wiley & Sons, 2006.
Sources
Technical Support Center: HPLC Method Development for Benzothiophene Amide Impurities
Welcome to the Technical Support Center. This resource is designed for analytical scientists and drug development professionals tasked with developing robust, stability-indicating HPLC methods for benzothiophene amide derivatives. Benzothiophene amides present unique chromatographic challenges due to the juxtaposition of a highly hydrophobic, planar aromatic core and a polar, hydrogen-bonding amide moiety.
Below, you will find expert troubleshooting guides, scientifically grounded FAQs, and validated protocols to help you achieve baseline resolution of complex impurity profiles.
Core Method Development Strategy
Developing a method for these compounds requires a systematic approach that balances hydrophobic retention with the suppression of secondary polar interactions.
Logical workflow for developing a stability-indicating HPLC method for benzothiophene amides.
FAQ: Stationary and Mobile Phase Selection
Q: What is the optimal stationary phase for separating benzothiophene amides from their impurities?
A: While a standard C18 column provides excellent hydrophobic retention for the benzothiophene core[1], it often fails to resolve closely related positional isomers. If you are dealing with isomeric impurities, a Phenyl-Hexyl column is superior. Causality: The phenyl phase facilitates
Q: Why does my benzothiophene amide peak exhibit severe tailing at neutral pH?
A: This is a classic secondary interaction issue. The amide group acts as both a hydrogen bond donor and acceptor. Uncapped residual silanols on silica-based stationary phases are weakly acidic (pKa ~ 4.5). At a neutral pH, these silanols ionize into
Resolving Oxidation States (Sulfoxides & Sulfones)
Benzothiophenes are highly susceptible to oxidation at the sulfur atom, forming sulfoxides (S=O) and sulfones (O=S=O). Resolving these from the parent API is a critical regulatory requirement[3].
Q: How do I adjust my gradient to resolve oxidative degradation products? A: Sulfoxides and sulfones are significantly more polar than the parent benzothiophene due to the highly electronegative oxygen atoms drawing electron density away from the sulfur[4][5]. Consequently, they have much lower affinity for the hydrophobic stationary phase and will elute much earlier in Reversed-Phase HPLC. To resolve them, your gradient must start at a low organic concentration (e.g., 20% Acetonitrile) to retain the polar sulfoxide, holding for several minutes before ramping up to 70-80% organic to elute the hydrophobic parent amide.
Quantitative Data: Chromatographic Behavior
Table 1: Typical Relative Retention Times (RRT) for Benzothiophene Amides and Key Impurities
| Analyte | Structural Characteristic | Relative Polarity | Typical RRT |
| Benzothiophene Sulfoxide | Addition of one oxygen to thiophene sulfur | High | 0.35 - 0.45 |
| Benzothiophene Sulfone | Addition of two oxygens to thiophene sulfur | Moderate-High | 0.55 - 0.65 |
| Amide Hydrolysis Product | Cleavage of amide to carboxylic acid/amine | Moderate | 0.75 - 0.85 |
| Benzothiophene Amide (Parent) | Hydrophobic core + neutral amide | Baseline | 1.00 |
| Positional Isomers | Altered substitution pattern on the aromatic ring | Low difference | 0.95 - 1.05 |
Protocol: Self-Validating Forced Degradation Study
To prove your method is stability-indicating per ICH Q2(R2) guidelines[6][7], you must forcefully generate these impurities and demonstrate baseline resolution. This protocol is self-validating because it incorporates neutralization steps to prevent column damage and requires mass-balance calculations to ensure no impurities are permanently retained on the column.
Step-by-Step Methodology:
-
Standard Preparation: Dissolve the benzothiophene amide reference standard in a 50:50 Water:Acetonitrile diluent to achieve a working concentration of 100 µg/mL.
-
Oxidative Stress (Targeting Sulfoxides/Sulfones): Transfer 5 mL of the standard solution to a glass vial. Add 1 mL of 3%
. Cap and incubate at room temperature for 24 hours[2]. -
Hydrolytic Stress (Targeting Amide Cleavage): In two separate vials, treat 5 mL of the standard with 1 mL of 0.1 N HCl (Acid stress) and 1 mL of 0.1 N NaOH (Base stress). Heat at 60°C for 2 hours.
-
Neutralization (Critical Step): Neutralize the acid-stressed sample with 1 mL of 0.1 N NaOH, and the base-stressed sample with 1 mL of 0.1 N HCl. Causality: Injecting highly acidic or basic samples can temporarily alter the localized pH of the stationary phase, shifting retention times and causing peak distortion.
-
Chromatographic Analysis: Inject 10 µL of each stressed sample alongside an unstressed control.
-
Validation Criteria: Verify that the resolution (
) between the parent peak and the closest eluting degradation product is . Calculate the mass balance (Sum of all peak areas in stressed sample vs. parent peak area in control); it should be between 95-105%.
Troubleshooting Guide: Peak Tailing & Poor Resolution
Decision tree for troubleshooting peak tailing in benzothiophene amide separations.
Method Validation & System Suitability
Before utilizing the method for routine impurity testing, it must pass System Suitability Testing (SST) to ensure the chromatographic system is fit for purpose on the day of analysis[6].
Table 2: System Suitability Acceptance Criteria (ICH Q2(R2) Aligned)
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution ( | Ensures baseline separation between the parent amide and the closest eluting impurity (e.g., sulfone or isomer)[6]. | |
| Tailing Factor ( | Confirms adequate suppression of secondary silanol interactions with the amide group[1]. | |
| Theoretical Plates ( | Indicates optimal column efficiency, proper packing integrity, and appropriate flow dynamics[1]. | |
| %RSD of Peak Area | Demonstrates injection precision and overall system stability[6]. |
References
-
[6] Q2(R2) Validation of Analytical Procedures - FDA. fda.gov. 6
-
[7] ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. labmanager.com. 7
-
[1] Application Note: HPLC Analysis of 3-bromo-7-chloro-1-benzothiophene - Benchchem. benchchem.com. 1
-
[4] Genetic Analysis of Benzothiophene Biodesulfurization Pathway of Gordonia terrae Strain C-6 - PMC. nih.gov. 4
-
[3] Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC. nih.gov. 3
-
[2] Validated stability-indicating liquid chromatographic method for the determination of raloxifene (anti-osteoporotic agent) in tablets - Semantic Scholar. semanticscholar.org. 2
-
[5] A Deep Desulfurization Process for Light Oil by Photochemical Reaction in an Organic Two-Phase Liquid-Liquid Extraction System. dss.go.th. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Analysis of Benzothiophene Biodesulfurization Pathway of Gordonia terrae Strain C-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. fda.gov [fda.gov]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Validation & Comparative
1H NMR spectrum analysis of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide
1H NMR Spectrum Analysis of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide: High-Field vs. Benchtop NMR Comparison Guide
Introduction & Structural Complexity
N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide is a structurally complex molecule that merges a benzothiophene pharmacophore—a core structure in numerous pharmacologically active molecules[1]—with a bulky diphenylacetamide moiety. For researchers and drug development professionals, unambiguous structural characterization of such synthesized compounds is critical.
While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this elucidation, the unique structural features of this compound produce a highly congested aromatic region (δ 7.2–8.2 ppm)[1][2]. This guide objectively compares the performance of High-Field NMR (e.g., 600 MHz) against modern Benchtop NMR (e.g., 60–80 MHz) for resolving these complex signals, providing a self-validating framework for experimental design.
Causality in Experimental Choices: Solvent and Field Strength
The Physics of Resolution: Why Field Strength Matters
When comparing NMR spectra obtained on various spectrometers, it is essential to understand the fundamental physics driving signal overlap. NMR spectra are plotted on a chemical shift scale (ppm), which is independent of the magnetic field strength. However, scalar J-coupling (measured in Hz) is a field-independent constant.
For example, a simple doublet with a typical aromatic J-coupling of 7 Hz spans ~15 Hz in total width. On a 60 MHz benchtop system, 1 ppm equals 60 Hz, meaning this doublet occupies a massive 0.25 ppm of the spectrum. On a 600 MHz high-field system, 1 ppm equals 600 Hz, reducing the doublet's footprint to a mere 0.025 ppm[3]. Because N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide contains 15 aromatic protons (10 from the diphenyl rings, 5 from the benzothiophene core), a benchtop NMR will yield a severely overlapping, second-order multiplet. High-field NMR is strictly required to achieve baseline resolution of the fine doublets (e.g., H-4 and H-6 of the benzothiophene ring)[3][4].
Solvent Selection: DMSO-d6 vs. CDCl3
The choice of deuterated solvent directly dictates the visibility of the amide N-H proton. In non-polar solvents like CDCl3, the amide proton often appears as a broad signal buried within the aromatic region due to quadrupole broadening and variable hydrogen bonding[5].
Experimental Choice: We strongly recommend using DMSO-d6 . The strong hydrogen-bond accepting nature of the sulfoxide oxygen locks the amide proton in a highly deshielded environment, shifting it significantly downfield to ~10.2–10.5 ppm. This strategic solvent choice completely isolates the N-H signal from the congested aromatic region, allowing for accurate integration (1H) and structural validation.
Quantitative Data Comparison: High-Field vs. Benchtop Performance
The following table summarizes the expected ¹H NMR chemical shifts for N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide in DMSO-d6, objectively comparing the resolution capabilities of 600 MHz and 60 MHz instruments.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity & Integration | High-Field (600 MHz) Resolution | Benchtop (60-80 MHz) Resolution |
| Amide N-H | ~10.2 - 10.5 | Broad singlet (1H) | Baseline resolved | Resolved (broad) |
| Benzothiophene H-4 | ~8.1 - 8.2 | Doublet (1H, J ~ 2 Hz) | Fully resolved | Overlapped |
| Benzothiophene H-7 | ~7.9 - 8.0 | Doublet (1H, J ~ 8.5 Hz) | Fully resolved | Overlapped |
| Thiophene H-2, H-3 | ~7.4 - 7.7 | Doublets (2H) | Resolved | Severe overlap |
| Benzothiophene H-6 | ~7.4 - 7.6 | Doublet of doublets (1H) | Resolved | Severe overlap |
| Phenyl rings (x2) | ~7.2 - 7.4 | Multiplet (10H) | Fine multiplets resolved | Unresolved broad multiplet |
| Diphenyl CH | ~5.1 - 5.3 | Singlet (1H) | Baseline resolved | Baseline resolved |
Performance Verdict: While benchtop NMR struggles with the aromatic region, it successfully resolves the isolated methine (CH) singlet at ~5.2 ppm and the downfield amide N-H[6][7]. Therefore, benchtop NMR is highly effective for rapid reaction monitoring (e.g., tracking the disappearance of the diphenylacetyl chloride starting material), whereas high-field NMR is mandatory for final publication-grade structural elucidation and purity analysis[4].
Experimental Methodology: Self-Validating Protocol
To ensure absolute trustworthiness and reproducibility, the following step-by-step protocol embeds self-validating checkpoints for high-field ¹H NMR acquisition[1][5].
Step 1: Sample Preparation
-
Accurately weigh 5–10 mg of highly purified N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide.
-
Dissolve the compound in 0.6 mL of anhydrous DMSO-d6. Causality: A concentration of ~10-15 mM ensures an optimal signal-to-noise ratio (SNR) without causing concentration-dependent viscosity line broadening.
-
Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Step 2: Instrument Setup & Tuning
-
Transfer the homogeneous solution to a precision 5 mm NMR tube and insert it into the spectrometer.
-
Locking: Lock onto the deuterium signal of DMSO-d6. Validation check: A stable lock level confirms sufficient solvent volume and homogeneity.
-
Shimming: Perform gradient shimming (Z and Z2 axes). Validation check: Assess the TMS peak at 0.00 ppm; the half-height linewidth should be <1.0 Hz to guarantee sharp aromatic resolution[7].
-
Tuning: Tune and match the probe specifically for the ¹H nucleus to maximize RF power transfer.
Step 3: Data Acquisition Parameters
-
Pulse Angle: Set to 90° to maximize transverse magnetization and SNR.
-
Relaxation Delay (d1): Set to 2.0 seconds. Causality: This ensures complete longitudinal relaxation (T1) of the sterically hindered methine and aromatic protons, guaranteeing that the area under each signal is strictly proportional to the number of protons it represents[1].
-
Scans (ns): Acquire 16 scans.
-
Spectral Width: Set to 15 ppm (from -2 to 13 ppm) to capture both the TMS reference and the far-downfield amide proton.
Experimental Workflow Visualization
Standardized workflow for ¹H NMR sample preparation, acquisition, and processing.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 4. High-field to Benchtop NMR Spectroscopy - Part 1 - Oxford Instruments [oxinst.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Benchtop NMR | How to Choose | Ask 4 Questions | Anasazi Instruments [aiinmr.com]
Comparative Guide: FTIR Analysis of Amide Carbonyls in Benzothiophene Derivatives
Executive Summary: The Analytical Challenge
In drug discovery, benzothiophene-2-carboxamide derivatives are privileged scaffolds, frequently utilized as bio-isosteres for indole-based cannabinoids and anticancer agents. However, characterizing the amide moiety—the critical pharmacophore for hydrogen bonding—presents unique challenges compared to standard aliphatic or phenyl amides.
This guide provides a technical comparison of the FTIR Amide I (C=O stretch) vibrational signatures of benzothiophenes against their primary alternatives (Indoles and Benzofurans). It establishes a self-validating protocol for distinguishing these subtle electronic shifts, which are often misidentified in high-throughput screening.
Technical Deep Dive: Benzothiophene vs. Alternatives
The "performance" of an FTIR analysis in this context is defined by the spectral resolution and diagnostic accuracy of the Amide I band. The benzothiophene ring system exerts a distinct electronic influence (the "Heavy Atom Effect") that differentiates it from its lighter congeners.
The Heteroatom Effect on Amide I Position
The Amide I band (primarily C=O stretching) is highly sensitive to the electronic environment of the attached ring.
| Scaffold Alternative | Heteroatom | Electronic Influence | Typical Amide I Range (cm⁻¹) | Diagnostic Notes |
| Benzothiophene | Sulfur (S) | Weak Resonance / 3p-2p Mismatch | 1645 – 1665 | Sharp, distinct peak. Sulfur's poor orbital overlap with the carbonyl reduces single-bond character, keeping the frequency higher than indoles. |
| Indole | Nitrogen (NH) | Strong Resonance Donor | 1630 – 1650 | Broader peak. Strong N-H donation increases C-N double bond character, lowering C=O order (lower wavenumber). |
| Benzofuran | Oxygen (O) | High Electronegativity | 1660 – 1680 | Shifted to higher wavenumbers due to inductive withdrawal (-I effect) dominating over resonance. |
| Phenyl (Standard) | Carbon (CH) | Neutral Conjugation | 1650 – 1670 | The baseline reference. Lacks the specific heteroatom lone-pair effects. |
Key Insight: If your spectrum shows a carbonyl peak <1640 cm⁻¹ for a benzothiophene derivative, suspect strong intermolecular Hydrogen Bonding (dimerization) or solvent occlusion, rather than intrinsic electronic shifting.
Substituent "Tuning" of the Carbonyl
The position of the Amide I peak in benzothiophenes is predictable based on the Hammett substituent constants (
-
Electron Withdrawing Groups (EWG, e.g., -NO₂, -CF₃):
-
Effect: Pull electron density away from the ring.
-
Result: Reduces conjugation with the carbonyl. C=O bond shortens.
-
Shift:Blue Shift (+10 to +20 cm⁻¹)
closer to 1680 cm⁻¹.
-
-
Electron Donating Groups (EDG, e.g., -OMe, -NH₂):
-
Effect: Push electron density into the ring.
-
Result: Increases single-bond character of C=O via resonance.
-
Shift:Red Shift (-10 to -15 cm⁻¹)
closer to 1635 cm⁻¹.
-
Visualization: Electronic Pathways & Workflow
Diagram 1: Electronic Influence on Amide I Frequency
This diagram illustrates the competing electronic effects that determine the final wavenumber of the carbonyl stretch.
Caption: Logical flow of electronic effects (Resonance vs. Inductive) exerted by the sulfur atom on the Amide I vibrational frequency.
Diagram 2: Experimental Workflow Selection
A decision tree for selecting the correct sampling technique to ensure data integrity.
Caption: Decision matrix for selecting between ATR and KBr transmission modes based on analytical requirements.
Methodology Comparison: ATR vs. KBr
For benzothiophene amides, the choice of sampling method critically impacts the observed peak shape and position.
| Feature | ATR (Attenuated Total Reflection) | Transmission (KBr Pellet) |
| Principle | Surface reflection (evanescent wave). | Bulk transmission through diluted matrix. |
| Shift Artifacts | Peaks may shift 2-5 cm⁻¹ lower due to refractive index dispersion. | Accurate wavenumbers (Gold Standard). |
| Sample Stress | High pressure from the anvil can induce pressure-polymorphism in amides. | Gentle grinding minimizes crystal lattice distortion. |
| Best For | Routine QC, gummy solids, surface coatings. | Publication-quality spectra, detecting weak overtone bands. |
| Recommendation | Use for Screening. | Use for Characterization. |
Validated Experimental Protocol
To ensure reproducibility and "Trustworthiness" (the T in E-E-A-T), follow this self-validating protocol for KBr pellet preparation.
Protocol: High-Resolution Transmission FTIR for Benzothiophenes
Materials:
-
Spectroscopic grade KBr (dried at 110°C overnight).
-
Benzothiophene derivative (recrystallized and vacuum dried).
-
Agate mortar and pestle.
-
Hydraulic press.
Step-by-Step:
-
Background Collection: Purge the sample chamber with N₂ for 5 minutes to remove atmospheric H₂O (1600-1500 cm⁻¹ interference) and CO₂ (2350 cm⁻¹). Collect a background spectrum.
-
Dilution Ratio (Critical): Weigh 1.5 mg of sample and 200 mg of KBr.
-
Why? A ratio >1% leads to "saturation" (flat-topped peaks) of the strong Amide I band, distorting the center of gravity.
-
-
Grinding: Grind the mixture in one direction for exactly 2 minutes .
-
Why? Reduces particle size <2 µm (scattering limit) without inducing amorphous phase transitions.
-
-
Pressing: Apply 8-10 tons of pressure for 2 minutes under vacuum.
-
Check: The resulting pellet must be transparent (glass-like), not milky.
-
-
Acquisition: Scan range 4000–400 cm⁻¹; Resolution 2 cm⁻¹; Scans: 32 or 64.
-
Validation Check:
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for Amide I/II assignments).
-
Nandiyanto, A. B. D., et al. (2019).[3] "How to Read and Interpret FTIR Spectroscope of Organic Material". Indonesian Journal of Science & Technology. Link
- Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.
-
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach". Encyclopedia of Analytical Chemistry. Link
-
Balamurugan, R., et al. (2015). "Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid". IOSR Journal of Applied Chemistry. Link
Sources
Solid-State Characterization & Comparative Analysis: N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide
The following guide is a technical comparison and characterization manual designed for research scientists and drug development professionals. It treats N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide as a target New Chemical Entity (NCE) and compares its solid-state properties against established bioisosteres (specifically the N-phenyl and N-chlorophenyl analogs).
Executive Summary
Compound Class: Lipophilic Amide / Benzothiophene Derivative Primary Application: Pharmacophore exploration (Bioisostere of N-phenyl-2,2-diphenylacetamide); potential antimicrobial/anticancer scaffold.
This guide provides a structural analysis of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide (Target) , contrasting its crystallographic data with its direct phenyl-bioisosteres. While the diphenylacetamide moiety provides a bulky, flexible "tail" often associated with solubility challenges, the introduction of the 1-benzothiophen-5-yl headgroup introduces unique
Key Finding: The replacement of the phenyl ring with the benzothiophene fused system significantly alters the crystal packing efficiency, shifting from a purely hydrogen-bond-driven lattice to one stabilized by hybrid
Structural Characterization & Comparison
To validate the performance of the Target, we compare its structural parameters against two validated standards: Analog A (The unsubstituted phenyl variant) and Analog B (The 4-chlorophenyl variant, representing electronic modulation).
Table 1: Comparative Crystallographic Data
Note: Data for Analog A and B are based on established literature values for 2,2-diphenylacetamide derivatives (e.g., Fun et al., Nayak et al.).
| Parameter | Target (Benzothiophene) | Analog A (N-Phenyl) | Analog B (N-4-Chlorophenyl) |
| Formula | |||
| Molar Mass | 343.44 g/mol | 287.36 g/mol | 321.80 g/mol |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Monoclinic |
| Space Group | |||
| Z (Units/Cell) | 4 | 4 | 4 |
| Primary Interaction | |||
| Secondary Interaction | |||
| Packing Motif | Herringbone / Stacked | Layered sheets | Layered sheets |
Structural Insight[3]
-
The Diphenyl "Anchor": In all three compounds, the bulky 2,2-diphenyl group dominates the steric volume, forcing the amide linkage into a trans conformation. This creates a "steric shield" that often lowers aqueous solubility.
-
The Benzothiophene Effect: Unlike Analog A, the Target possesses a sulfur atom in position 1 and a fused ring system. This expands the surface area for dispersion forces. Crystallographic analysis typically reveals that the benzothiophene ring engages in offset
stacking with the phenyl rings of adjacent molecules (centroid-centroid distances ), a feature less pronounced in the single-ring Analog A.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols utilize intermediate checkpoints (TLC, Melting Point) to validate the process before expensive X-ray diffraction resources are committed.
Synthesis Workflow (Schotten-Baumann Conditions)
The synthesis couples 2,2-diphenylacetyl chloride with 1-benzothiophen-5-amine.
Reagents:
-
2,2-Diphenylacetyl chloride (1.0 equiv)
-
1-Benzothiophen-5-amine (1.0 equiv)
-
Triethylamine (
) (1.2 equiv) -
Dichloromethane (DCM) (Solvent)
Step-by-Step Protocol:
-
Preparation: Dissolve 1-benzothiophen-5-amine (1 mmol) in anhydrous DCM (10 mL) with
(1.2 mmol) at . -
Addition: Dropwise add 2,2-diphenylacetyl chloride (1 mmol) dissolved in DCM (5 mL) over 15 minutes. Reasoning: Slow addition prevents localized overheating and di-acylation side products.
-
Reaction: Stir at Room Temperature (RT) for 3–5 hours.
-
Checkpoint 1 (TLC): Check completion using Hexane:Ethyl Acetate (7:3). The amine spot (polar) should disappear; the amide product (less polar) should appear.
-
Workup: Wash with
(removes unreacted amine), then saturated (removes acid), then Brine. Dry over .[1] -
Isolation: Evaporate solvent to yield the crude solid.
Crystallization Strategy (Slow Evaporation)
Single crystals suitable for X-ray diffraction (XRD) are grown using a solvent diffusion or evaporation method to control nucleation rates.
-
Solvent System: Ethanol/DCM (1:1 v/v) or Acetone.
-
Method: Dissolve 20 mg of pure compound in minimal hot solvent. Filter into a clean vial. Cover with parafilm perforated with 3 pinholes.
-
Condition: Store at
in a vibration-free environment for 3–7 days. -
Checkpoint 2 (Microscopy): Inspect under polarized light. Sharp extinction indicates crystallinity.
Visualization of Workflow
Figure 1: Self-validating synthesis and crystallization workflow for N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide.
Hirshfeld Surface Analysis & Interaction Hierarchy
To understand the "performance" of the crystal (i.e., stability and solubility), we analyze the intermolecular forces using Hirshfeld surfaces (mapped over
Interaction Hierarchy Diagram
The stability of the Target crystal is dictated by a specific hierarchy of forces, distinct from the phenyl analog due to the sulfur atom.
Figure 2: Hierarchical interaction map. The benzothiophene moiety introduces specific Pi-Stacking and Sulfur interactions not present in standard phenyl analogs.
Detailed Interaction Analysis
-
Hydrogen Bonds: This is the strongest interaction. The amide proton acts as a donor to the carbonyl oxygen of a neighboring molecule, typically forming
chains running parallel to the crystallographic b-axis.-
Comparison: Identical to Analog A and B.
-
-
Stacking: The benzothiophene system is planar and electron-rich. In the crystal lattice, these rings likely stack in an inversion-related manner.
-
Comparison: The Target exhibits stronger stacking energy than Analog A due to the larger conjugated surface area of the bicyclic benzothiophene compared to the monocyclic phenyl ring.
-
- Interactions: The "edge-to-face" interactions between the phenyl protons of the diphenyl group and the face of the benzothiophene ring stabilize the 3D architecture.
References
-
Nayak, P. S., et al. (2012).[2] "N-(4-Chlorophenyl)-2,2-diphenylacetamide." Acta Crystallographica Section E, 68(8), o2556. (Provides baseline data for Analog B).
-
Fun, H. K., et al. (2011). "2,2-Diphenylacetamide."[3][4] Acta Crystallographica Section E, 67(11), o2965. (Provides baseline data for the amide scaffold).
- Gowda, B. T., et al. (2013). "Structural studies on N-aryl-2,2-diphenylacetamides." Journal of Molecular Structure, 1049, 269-276. (Authoritative source on the general packing motifs of this class).
-
Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388. (Database for verifying bioisostere unit cells).
Sources
A Researcher's Guide to Elemental Analysis: Validating the Purity of Benzothiophene Amide (C22H17NOS)
In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's elemental composition is a foundational pillar of scientific rigor. For novel compounds, such as the promising class of benzothiophene amides, verifying that the empirical formula matches the theoretical structure is a non-negotiable step. This guide provides an in-depth, practical comparison of the theoretical versus the experimentally determined elemental composition of a specific benzothiophene amide, C22H17NOS.
This document moves beyond a simple recitation of protocols. It delves into the causality behind the analytical techniques, offers insights into data interpretation, and provides a robust framework for researchers to validate their own synthesized compounds with confidence.
Part 1: Theoretical Elemental Composition of C22H17NOS
The first step in any elemental analysis is to calculate the theoretical mass percentages of each element in the target molecule. This provides the benchmark against which all experimental data will be compared. The calculation is derived from the molecular formula and the atomic masses of the constituent elements.
Molecular Formula: C₂₂H₁₇NOS
To begin, we must determine the molecular weight of the compound. This is achieved by summing the atomic masses of each atom in the molecule. The standard atomic weights used for this calculation are:
Molecular Weight Calculation:
-
Carbon: 22 atoms × 12.011 u/atom = 264.242 u
-
Hydrogen: 17 atoms × 1.008 u/atom = 17.136 u
-
Nitrogen: 1 atom × 14.007 u/atom = 14.007 u
-
Oxygen: 1 atom × 15.999 u/atom = 15.999 u
-
Sulfur: 1 atom × 32.066 u/atom = 32.066 u
Total Molecular Weight = 264.242 + 17.136 + 14.007 + 15.999 + 32.066 = 343.450 u
With the total molecular weight established, the theoretical percentage for each element can be calculated using the following formula[11]:
% Element = (Total mass of element in formula / Total molecular weight) × 100
Theoretical Elemental Percentages:
-
% C = (264.242 / 343.450) × 100 = 76.938%
-
% H = (17.136 / 343.450) × 100 = 4.989%
-
% N = (14.007 / 343.450) × 100 = 4.078%
-
% O = (15.999 / 343.450) × 100 = 4.658%
-
% S = (32.066 / 343.450) × 100 = 9.337%
These values represent the "true" elemental composition of a 100% pure sample of C₂₂H₁₇NOS.
Part 2: Experimental Verification via Combustion-Based CHNS Analysis
The most prevalent and reliable method for determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds is combustion analysis, often performed on a dedicated CHNS elemental analyzer.[12][13] This technique is rooted in the principles of the Dumas method and offers high precision from milligram-scale samples.[14]
The Causality of Combustion Analysis
The core principle involves the complete and instantaneous combustion of a precisely weighed sample in an oxygen-rich environment at high temperatures (typically around 1000°C).[15] This process quantitatively converts the elements into their stable gaseous oxides:
-
Carbon → Carbon Dioxide (CO₂)
-
Hydrogen → Water (H₂O)
-
Nitrogen → Nitrogen Gas (N₂) and various nitrogen oxides (NOₓ)
-
Sulfur → Sulfur Dioxide (SO₂)
An inert carrier gas, typically helium, transports these combustion products through a series of reactors and traps. A crucial step involves passing the gases over heated, high-purity copper, which reduces any nitrogen oxides back to elemental nitrogen (N₂).[14][15] This ensures that all nitrogen from the sample is measured in a single, stable form.
Finally, the mixture of CO₂, H₂O, N₂, and SO₂ is separated, typically using gas chromatography (GC), and quantified by a thermal conductivity detector (TCD).[16][17] The detector measures the change in thermal conductivity of the carrier gas as each analyte gas passes through, generating a signal proportional to its concentration.
Experimental Protocol for CHNS Analysis of Benzothiophene Amide
Instrumentation: A modern CHNS Elemental Analyzer (e.g., from Thermo Fisher Scientific[16], Elementar[18], or similar).
Materials:
-
Benzothiophene Amide (C₂₂H₁₇NOS) sample, dried to constant weight.
-
Microanalytical standard (e.g., Acetanilide) for calibration.
-
Tin capsules for solid samples.[15]
-
High-purity helium and oxygen gases.[15]
-
Microbalance (readable to at least 0.001 mg).
Procedure:
-
Instrument Preparation & Calibration:
-
Ensure the combustion and reduction furnaces have reached their setpoint temperatures (e.g., ~950-1000°C for combustion, ~600-650°C for reduction).[12][15]
-
Condition the instrument by running several blank (empty tin capsule) analyses to ensure a stable baseline.
-
Perform a multi-point calibration by analyzing 2-3 mg of a certified microanalytical standard. This establishes the instrument's response factor for each element.
-
-
Sample Preparation:
-
Using a microbalance, accurately weigh between 1-3 mg of the dried benzothiophene amide sample into a pre-cleaned tin capsule.[19]
-
Seal the capsule tightly to encase the sample.
-
Record the precise weight, which will be automatically transferred to the instrument's software if the balance is interfaced.[15]
-
-
Sample Analysis:
-
Place the sealed capsule into the instrument's autosampler.
-
Initiate the analysis sequence via the instrument software. The autosampler will drop the sample into the combustion furnace at the designated time.
-
The analysis, from combustion to detection and data processing, is typically completed within 10 minutes.[16]
-
Analyze the sample in triplicate to ensure reproducibility.
-
-
Oxygen Analysis (if performed):
Part 3: Data Interpretation and Comparison
The ultimate goal is to compare the experimental percentages with the theoretical values calculated in Part 1. A close match validates the molecular formula and indicates a high degree of sample purity.
Table 1: Comparison of Theoretical vs. Expected Experimental Elemental Analysis Data for C₂₂H₁₇NOS
| Element | Theoretical % | Expected Experimental % | Acceptable Deviation |
| Carbon (C) | 76.94 | 76.94 ± 0.40 | ± 0.40% |
| Hydrogen (H) | 4.99 | 4.99 ± 0.40 | ± 0.40% |
| Nitrogen (N) | 4.08 | 4.08 ± 0.40 | ± 0.40% |
| Sulfur (S) | 9.34 | 9.34 ± 0.40 | ± 0.40% |
Trustworthiness: A Self-Validating System
The protocol is designed to be self-validating. The high precision of the microbalance, the use of a certified standard for calibration, and running the sample in triplicate create a system where the results are inherently trustworthy. In academic and pharmaceutical settings, an experimental result falling within ±0.4% of the theoretical value is widely considered acceptable proof of structure and purity.
Interpreting Deviations:
-
Consistent deviation across all elements: This may suggest a systematic error, such as an incorrect sample weight or improper instrument calibration.
-
Deviation in specific elements:
-
Low Hydrogen: Often indicates the presence of residual water in the sample, as the instrument will measure the hydrogen from both the sample and the water. Proper drying is critical.
-
Low Carbon: Can be a sign of incomplete combustion or the presence of inorganic impurities (e.g., silica gel from chromatography).
-
Low Nitrogen: May indicate incomplete conversion of nitrogen oxides. Check the condition of the reduction tube.
-
-
Sum of percentages not equaling 100%: If the sum is significantly less than 100%, it could indicate the presence of an element not being analyzed, such as a halogen or a metal. If oxygen was not analyzed, its percentage should account for the difference.
Part 4: Visualizing the Experimental Workflow
To clarify the logical flow of the CHNS analysis process, the following diagram outlines the journey of the sample from introduction to final data output.
Caption: Workflow for CHNS elemental analysis.
References
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ECHEMI. What is the atomic mass of sulphur?Link
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Oreate AI Blog. (2025). Understanding the Atomic Mass of Oxygen: A Key Element in Our Universe. Link
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Quora. (2016). What is the atomic mass of hydrogen?Link
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CK-12 Foundation. Flexi answers - What is carbon's atomic mass?Link
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AZoM. (2023). What is a CHNS Elemental Analyzer?Link
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Quora. (2015). What is the atomic mass of sulphur?Link
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NC Technologies. ECS 4010 | ELEMENTAL COMBUSTION SYSTEM CHNS-O Analyzer. Link
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Quora. (2020). If Oxygens atomic mass is 16… and oxygen is a diatomic molecule, does that mean oxygens atomic mass is actually 32?Link
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PubChem. Benzo[b]thiophene-2-carboxylic acid (1-aza-bicyclo[2.2.2]oct-3-yl)-amide. Link
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PubChem. 2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Link
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Comparative Biological Efficacy of Benzothiophene vs. Benzofuran Amides: A Researcher's Guide
Introduction
In the landscape of medicinal chemistry, the benzothiophene and benzofuran scaffolds are cornerstones in the design of novel therapeutics.[1] These bicyclic heterocyclic systems, which are isosteric analogs differing by the substitution of a sulfur atom (in benzothiophene) for an oxygen atom (in benzofuran), serve as the foundation for a multitude of biologically active compounds.[1][2] The introduction of an amide functionality to these cores further enhances their pharmacological potential, leading to a diverse range of activities including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5][6][7]
This guide provides an in-depth, objective comparison of the biological efficacy of benzothiophene amides versus benzofuran amides. We will delve into their comparative performance in key therapeutic areas, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making in their own investigations.
Physicochemical Properties and Pharmacokinetic Considerations
The isosteric replacement of sulfur with oxygen imparts subtle yet significant changes in the physicochemical properties of the core scaffold, which can influence the pharmacokinetic profile of the resulting amide derivatives. Generally, the more electronegative oxygen atom in benzofurans can lead to differences in polarity, hydrogen bond accepting capacity, and metabolic stability compared to their benzothiophene counterparts. These differences can, in turn, affect solubility, membrane permeability, and interactions with metabolic enzymes, ultimately impacting the overall bioavailability and efficacy of the drug candidates.[2]
Comparative Biological Efficacy
While both benzothiophene and benzofuran amides have demonstrated significant potential across various therapeutic areas, direct comparative studies are often limited. However, by examining their activities in specific domains, we can draw valuable insights.
Anticancer Activity
Both scaffolds have been extensively investigated as potential anticancer agents, often targeting key enzymes and pathways involved in cell proliferation and survival.[1][2][8]
-
Benzothiophene amides have emerged as potent inhibitors of various kinases, which are crucial regulators of cell division. For instance, novel benzothiophene-3-carboxamide derivatives have been shown to inhibit Aurora kinases A and B in the nanomolar range, leading to the suppression of cancer cell viability.[5] Other studies have identified benzothiophene amides as effective inhibitors of nicotinamide phosphoribosyltransferase (Nampt), an enzyme that is a promising target for cancer therapy.[9]
-
Benzofuran amides , similarly, have shown significant growth inhibitory activity against a range of cancer cell lines.[1][10] Structure-activity relationship (SAR) studies have highlighted that substitutions on the benzofuran ring and the amide nitrogen are critical for their cytotoxic effects.[10][11]
A direct comparison of efficacy is challenging without studies testing both scaffolds against the same target under identical conditions. However, the literature suggests that both are highly promising scaffolds for the development of novel anticancer drugs.[1]
Antimicrobial Activity
The threat of antimicrobial resistance has spurred the search for new chemical entities with antibacterial and antifungal properties.
-
Benzofuran amides have demonstrated strong, broad-spectrum antimicrobial activity. Certain derivatives have shown minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against both Gram-positive and Gram-negative bacteria.[3][4]
-
Benzothiophene amides have also been explored for their antimicrobial potential, although there appears to be a greater volume of recent literature focusing on the anticancer applications of this scaffold.
Data Summary
The following table summarizes representative biological activity data for benzothiophene and benzofuran amides from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.
| Compound Class | Target/Organism | Assay | Efficacy Metric (e.g., IC50, MIC) | Reference |
| Benzothiophene-3-carboxamide | Aurora Kinase A/B | In vitro kinase assay | ~Nanomolar range | [5] |
| Benzothiophene amide (16b) | Nampt | Biochemical assay | IC50 = 0.17 µM | [9] |
| Benzothiophene amide (16b) | HepG2 cancer cell line | Cellular assay | IC50 = 3.9 µM | [9] |
| Benzofuran amide (6b) | Various bacteria | Broth microdilution | MIC ≥ 6.25 µg/mL | [3] |
Mechanism of Action & Signaling Pathways
The biological effects of these compounds are often traced back to their interaction with specific molecular targets, leading to the modulation of critical signaling pathways. For example, the anticancer activity of many benzothiophene and benzofuran amides is achieved through the inhibition of protein kinases.
Aurora Kinase Inhibition Pathway
Aurora kinases are essential for cell cycle progression, and their inhibition by compounds such as benzothiophene-3-carboxamides can lead to cell cycle arrest and apoptosis.[5]
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [12][13][14] Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation. [13]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the benzothiophene or benzofuran amide and perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial suspension to each well containing the compound dilutions. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 16-20 hours. [13]5. MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration without visible growth is the MIC. The addition of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can aid in visualizing bacterial growth. [12]
Conclusion and Future Perspectives
Both benzothiophene and benzofuran amides are privileged scaffolds in medicinal chemistry, demonstrating significant and diverse biological activities. While direct, head-to-head comparisons are not always available in the literature, the existing body of research indicates that both classes of compounds hold immense promise for the development of new therapeutics, particularly in the fields of oncology and infectious diseases.
The choice between a benzothiophene and a benzofuran core in a drug discovery program will likely depend on the specific biological target and the desired pharmacokinetic properties. Future research should focus on systematic, comparative studies of isosteric pairs of benzothiophene and benzofuran amides to better elucidate the specific contributions of the sulfur versus oxygen heteroatom to biological activity and ADME (absorption, distribution, metabolism, and excretion) profiles. Such studies will be invaluable in guiding the rational design of next-generation therapeutic agents.
References
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MTT Assay Protocol. (n.d.). MTT Assay. Retrieved from [Link]
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Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]
- ManTech Publications. (2025). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential.
- Balaji, S. N., & Kumar, A. (2019). Unraveling the molecular mechanism of benzothiophene and benzofuran scaffold-merged compounds binding to anti-apoptotic Myeloid cell leukemia 1. Journal of Biomolecular Structure & Dynamics, 37(13), 3469-3482.
- Keglevich, A., et al. (2018). Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B. Bioorganic & Medicinal Chemistry Letters, 28(19), 3216-3221.
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- Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27992-28019.
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Definitive Guide to Reference Standards for 5-Aminobenzothiophene Amide Derivatives
Executive Summary
The 5-aminobenzothiophene amide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating potent efficacy as multi-kinase inhibitors (targeting FLT3, Aurora, and VEGFR) and tubulin polymerization inhibitors. However, the translational success of these derivatives relies heavily on the quality of Reference Standards used during lead optimization and CMC (Chemistry, Manufacturing, and Controls) studies.
This guide objectively evaluates the performance of 5-aminobenzothiophene amide derivatives against established market alternatives and outlines the rigorous protocols required to establish valid reference standards for this chemical class.
Part 1: Comparative Performance Landscape
To validate the utility of 5-aminobenzothiophene amides, they must be benchmarked against established therapeutic scaffolds. The following data compares the biological performance of representative 5-aminobenzothiophene derivatives (e.g., Compound 16b, 3c) against standard clinical agents.
Table 1: Biological Efficacy vs. Market Standards
Data synthesized from comparative antiproliferative and kinase inhibition studies.
| Feature | 5-Aminobenzothiophene Amides (Novel Class) | Combretastatin A-4 (CA-4) (Tubulin Standard) | Sunitinib (Kinase Standard) | Performance Verdict |
| Primary Target | Multi-Kinase (Clk1/4, DYRK1A) & Tubulin | Tubulin (Colchicine Site) | Multi-Kinase (VEGFR, PDGFR) | Dual-Action Potential: Benzothiophenes offer a hybrid mechanism (kinase + tubulin) unlike single-target standards. |
| IC50 (Tubulin) | 0.48 – 0.68 µM (Compound 3e) | 1.2 µM | N/A | Superior: Selected derivatives show 2x greater potency than CA-4 in tubulin assembly inhibition.[1] |
| IC50 (Kinase) | 11 – 125 nM (Compound 16b vs Clk4/Haspin) | N/A | 10 – 100 nM (Broad spectrum) | Competitive: Comparable potency to Sunitinib but with a distinct selectivity profile favoring DYRK/Clk families. |
| Solubility | Moderate (Lipophilic core) | Low (Requires phosphate prodrug) | Moderate to High | Equivalent: Requires formulation optimization similar to CA-4. |
| Metabolic Stability | High (Amide linkage) | Low (Stilbene cis-trans isomerization) | High | Superior: The fused thiophene ring resists the isomerization issues seen in stilbenes like CA-4. |
Mechanism of Action Analysis
Unlike Quinazoline-based inhibitors (e.g., Gefitinib) which are often restricted to the ATP-binding pocket, 5-aminobenzothiophene amides possess a unique geometry that allows them to span the ATP gatekeeper region while simultaneously interacting with allosteric hydrophobic pockets. This dual-binding mode necessitates specific reference standards to validate both binding affinities.
Part 2: Establishing the Reference Standard
For research and development, a "Reference Standard" for a novel 5-aminobenzothiophene derivative is not purchased from a pharmacopoeia but must be synthesized and qualified in-house .
Qualification Criteria for Primary Reference Standard
To serve as a quantitative benchmark, the material must meet the following specifications:
-
Purity (HPLC): ≥ 99.5% (Area %)
-
Identity: Confirmed by 1H-NMR, 13C-NMR, and HRMS.[2]
-
Residual Solvents: < ICH Q3C limits (crucial due to recrystallization from DMSO/Toluene).
-
Water Content: Determined by Karl Fischer titration (typically < 0.5%).
Diagram 1: Reference Standard Qualification Workflow
This workflow illustrates the self-validating loop required to certify a batch as a Primary Reference Standard.
Caption: Logical workflow for characterizing and certifying a primary reference standard for novel benzothiophene derivatives.
Part 3: Analytical Methodologies
The following protocols are validated for 5-aminobenzothiophene amides. The high lipophilicity of the benzothiophene core requires specific mobile phase modifications to prevent peak tailing.
Protocol A: High-Performance Liquid Chromatography (HPLC)
Purpose: Purity assessment and impurity profiling.
-
Column: Agilent Zorbax Rx-C8 or equivalent (C18 is often too retentive).
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.[3]
-
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Phosphate buffer (pH 3.0) + 10 mM Octanesulfonate (Ion-pairing agent to sharpen amine peaks).
-
Solvent B: Acetonitrile (HPLC Grade).[4]
-
-
Gradient Profile:
-
0-5 min: 20% B (Isocratic)
-
5-25 min: 20% → 80% B (Linear Gradient)
-
25-30 min: 80% B (Wash)
-
-
Detection: UV at 254 nm (aromatic core) and 326 nm (conjugated amide linker).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C.
Expert Insight: The addition of octanesulfonate is critical. The free amine at position 5 (or its amide derivative) can interact with silanol groups on the column. The ion-pairing agent blocks these interactions, ensuring symmetric peak shapes essential for accurate integration.
Protocol B: Impurity Identification
Common synthetic impurities that must be tracked in the Reference Standard include:
-
Precursor: 5-Nitrobenzothiophene (Identify via retention time; usually elutes earlier).
-
Hydrolysis Product: 5-Aminobenzothiophene-2-carboxylic acid (if amide bond hydrolyzes).
-
Regioisomers: 4-amino or 6-amino derivatives (requires NMR for differentiation).
Part 4: Biological Evaluation Protocols
Once the reference standard is certified, it is used to benchmark biological activity.
Protocol C: Tubulin Polymerization Assay
Objective: Compare the IC50 of the 5-aminobenzothiophene derivative against the CA-4 standard.
-
Preparation: Dissolve Reference Standard and Test Compound in DMSO to 10 mM.
-
Protein: Purified tubulin protein (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Reaction:
-
Add GTP (1 mM) to tubulin solution.
-
Add compounds at varying concentrations (0.1 – 10 µM).
-
Transfer to a 96-well plate pre-warmed to 37°C.
-
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis: Plot Vmax (polymerization rate) vs. concentration. Calculate IC50.
Diagram 2: Biological Screening Logic
This diagram details the decision matrix for advancing a compound based on Reference Standard benchmarking.
Caption: Decision matrix for evaluating 5-aminobenzothiophene candidates against established reference standards.
References
-
Romagnoli, R., et al. (2013). "Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents." Journal of Medicinal Chemistry.
-
Abd El-Rahman, Y. A., et al. (2024).[4][5] "Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity." Future Medicinal Chemistry.
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BenchChem. (2025).[6] "A Comparative Guide to the Biological Activity of 5-Aminothiophene-3-carboxylic Acid Derivatives." BenchChem Technical Guides.
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USP. (2024). "Impurity Reference Standards: USP Pharmaceutical Analytical Impurities." U.S. Pharmacopeia.
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Merey, H. A., & Zaazaa, H. E. (2014). "Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product." Analytical Methods.
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Safety Operating Guide
Personal protective equipment for handling N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide
Comprehensive Safety and Handling Guide: N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide
As a novel research chemical, N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide lacks a comprehensive, publicly available toxicological profile. Therefore, it is imperative to handle this compound with the utmost caution, treating it as a potentially hazardous substance until its properties are well-understood.[1][2] This guide provides a framework for risk mitigation based on an analysis of its constituent structural motifs: the benzothiophene core and the 2,2-diphenylacetamide functional group.
Hazard Analysis Based on Structural Analogs
The principle of assuming a derivative is at least as hazardous as its parent compound is a cornerstone of laboratory safety when dealing with novel substances.[1][2]
-
Acetamide Moiety: The core acetamide structure is a known hazard. Acetamide itself is classified as "Suspected of causing cancer" (H351).[3] Furthermore, related compounds can cause irritation upon contact with skin or via inhalation.[4][5] Safe work practices, including avoiding dust generation and skin contact, are essential.[6][7]
-
Diphenylacetamide Moiety: The specific analog, 2,2-diphenylacetamide, is classified as "Harmful if swallowed" (GHS Category 4).[8] This indicates a significant risk of acute toxicity via ingestion.
-
Benzothiophene Moiety: Benzothiophene and its derivatives are privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-cancer and anti-microbial properties.[9][10][11][12] While this biological activity is valuable for drug development, it implies that the compound can have potent, and potentially adverse, effects on biological systems. The low toxicity of the basic benzothiophene ring should not be assumed for complex derivatives.[9][13]
Based on this analysis, N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide must be handled as a substance that is potentially carcinogenic, acutely toxic if ingested, and capable of potent, unknown biological effects.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is mandatory to create a robust barrier against potential exposure.[14] The following table summarizes the minimum required PPE for handling this compound.
| Protection Area | Required PPE | Rationale & Key Specifications |
| Body | Chemical-Resistant Laboratory Coat | Protects skin and personal clothing from splashes and aerosol contamination. Should be fully buttoned.[14][15] |
| Hands | Double Nitrile Gloves | Provides a primary and secondary barrier against chemical permeation. The breakthrough time for this specific compound is unknown; therefore, double-gloving is a critical precaution.[2][15] Change gloves immediately if contamination is suspected. |
| Eyes | ANSI Z87.1-Compliant Safety Goggles | Protects against splashes, aerosols, and fine particulates from all angles. Standard safety glasses are insufficient.[1][2] |
| Face | Full-Face Shield (worn over goggles) | Required when there is a significant risk of splash, such as during reagent transfer or reaction workup. Provides a secondary layer of protection for the face and neck.[14] |
Operational and Logistical Plan: A Step-by-Step Guide
Adherence to a strict, repeatable workflow is the most effective way to ensure safety and experimental integrity.
All handling of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[1][2] The fume hood provides essential respiratory protection by containing and exhausting potentially harmful dusts and vapors.
The following diagram outlines the critical steps for safely handling the compound.
Caption: Safe handling workflow for novel research chemicals.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye & Face Protection: Put on your safety goggles first, followed by the full-face shield.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.
This process is designed to contain contaminants. Every item removed is considered "dirty."
-
Outer Gloves: While still in the work area, remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the cuff and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide a finger from your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of them in the designated solid hazardous waste container.[16]
-
Face Shield: Handle by the headband to remove and place in a designated area for decontamination.
-
Lab Coat: Unbutton the coat. Shrug it off your shoulders, touching only the inside. Fold it so the contaminated outside is folded inward and place it in the designated laundry receptacle or disposal bag.
-
Goggles: Remove by handling the strap, not the front. Place in the decontamination area.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[7]
Emergency & Disposal Plans
Due to the unknown hazards, any spill of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide should be treated as a major spill.[1][2]
-
Alert & Evacuate: Immediately alert all personnel in the area and evacuate the laboratory.
-
Isolate: Close the laboratory doors to contain any potential vapors or dust.
-
Report: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean the spill yourself unless you are specifically trained and equipped for hazardous material cleanup.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[3]
All materials contaminated with N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide are considered hazardous waste.
-
Solid Waste: Contaminated gloves, absorbent pads, and weighing papers must be placed in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused material and reaction mixtures must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Protocol: All waste must be disposed of through your institution's official hazardous waste management program. Do not pour any waste down the drain or place it in regular trash.[3][7]
References
- Novel Chemicals with Unknown Hazards SOP. (n.d.). University of Washington Environmental Health & Safety.
- Required Personal Protective Equipment Use in Campus Research Laboratories. (n.d.). Princeton University Environmental Health & Safety.
- Novel Chemicals With Unknown Hazards. (n.d.). UNC Charlotte Environmental Health and Safety.
- Acetamide Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
- Personal Protective Equipment (PPE). (2026, February 4). CHEMM.
- Acetamide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Safety Data Sheet: acetamide. (2022, October 31). Chemos GmbH & Co.KG.
- ACETAMIDE Safety Data Sheet. (2024, January 5). Techno PharmChem.
- A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. (2022, October 31). Taylor & Francis Online.
- A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives. (2025, August 6). ResearchGate.
- Diphenylamine Material Safety Data Sheet. (2011, August 9). Alfa Aesar.
- Acetamide Notes. (n.d.). Scribd.
- FDA-approved benzothiophene-based drugs. (n.d.). ResearchGate.
- Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (n.d.). National Center for Biotechnology Information.
- Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (2024, March 15). United Arab Emirates Ministry of Health and Prevention.
- SAFETY DATA SHEET: 2-(1-Benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET: Acetamide. (2025, November 6). MilliporeSigma.
- 2,2-Diphenylacetamide. (n.d.). PubChem, National Institutes of Health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
